molecular formula C12H19NO B13159459 (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Número de catálogo: B13159459
Peso molecular: 193.28 g/mol
Clave InChI: BZNMSGYKWGSJBS-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (CAS 1212331-36-6) is a chiral amine compound with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol . This chemical features a specific (R) configuration at the chiral center, making it a molecule of interest in stereoselective synthesis and pharmaceutical research, where such enantiopure building blocks are critical for developing active compounds . As a supplier, we provide this compound for Research Use Only. It is strictly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chiral amine in various exploratory studies, including but not limited to, the synthesis of more complex molecules, method development in asymmetric synthesis, or as a standard in analytical chemistry. While specific biological data for this exact molecule is limited, structural analogs featuring similar phenethylamine backbones are frequently investigated for their potential interactions with biological targets, such as monoamine oxidases . Handle this material with appropriate care in accordance with your institution's laboratory safety protocols.

Propiedades

Fórmula molecular

C12H19NO

Peso molecular

193.28 g/mol

Nombre IUPAC

(1R)-1-[4-(2-methylpropoxy)phenyl]ethanamine

InChI

InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1

Clave InChI

BZNMSGYKWGSJBS-SNVBAGLBSA-N

SMILES isomérico

C[C@H](C1=CC=C(C=C1)OCC(C)C)N

SMILES canónico

CC(C)COC1=CC=C(C=C1)C(C)N

Origen del producto

United States
Foundational & Exploratory

Preliminary Investigation of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine Binding Affinity: A Methodological Framework for GPCR Allosteric Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hypothesis

The compound (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (hereafter referred to as (1R)-MPEA ) represents a highly specific chiral primary amine. Structurally, the 1-arylethylamine scaffold is a privileged pharmacophore for Class C G-protein-coupled receptors (GPCRs), most notably acting as allosteric modulators for the Calcium-Sensing Receptor (CaSR) and GABA_B receptors[1].

Unlike orthosteric ligands (such as Ca²⁺ or L-amino acids) that bind to the extracellular Venus Flytrap (VFT) domain of the CaSR, calcimimetics like Cinacalcet and NPS R-568 bind deep within the 7-transmembrane (7TM) bundle[2]. Recent high-resolution cryo-EM structures of the CaSR-Gi complex (PDB: 8SZH) confirm that the 7TM pocket is the primary binding site for these allosteric modulators[3].

Mechanistic Hypothesis: We hypothesize that (1R)-MPEA acts as a Positive Allosteric Modulator (PAM) at the human CaSR. The (1R)-stereocenter is predicted to dictate stereospecific hydrogen bonding with residue E837—a critical contact point for allosteric CaSR modulators[4]—while the highly lipophilic 4-(2-methylpropoxy) (isobutoxy) tail projects into the hydrophobic sub-pocket of the transmembrane bundle[5].

To rigorously test this hypothesis, this technical guide outlines a self-validating, multi-tiered experimental framework to determine the binding affinity, kinetic profile, and functional efficacy of (1R)-MPEA.

Radioligand Displacement Assay: Probing the 7TM Allosteric Site

Causality and Assay Design

Binding affinity ( Ki​ ) must be determined using a probe that competes directly for the target site. Because (1R)-MPEA is hypothesized to bind the 7TM domain, we utilize [³H]-NPS R-568 , a well-characterized radiolabeled calcimimetic that specifically occupies the CaSR allosteric pocket[6][7]. Displacement of [³H]-NPS R-568 by (1R)-MPEA directly proves target engagement at the allosteric site, rather than non-specific membrane partitioning.

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells stably expressing the human CaSR. Homogenize in ice-cold lysis buffer (20 mM HEPES, pH 7.4, 5 mM EDTA) and isolate the membrane fraction via ultracentrifugation (40,000 × g for 30 min).

  • Assay Incubation: Resuspend membranes in assay buffer (20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4). Incubate 20 µg of membrane protein with 2 nM[³H]-NPS R-568 and increasing concentrations of (1R)-MPEA (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at room temperature to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

The Self-Validating System

To ensure trustworthiness, this protocol incorporates internal validation:

  • Positive Control: Unlabeled Cinacalcet is run in parallel to establish a baseline Ki​ for a known PAM[8].

  • Negative Stereocontrol: The enantiomer, (1S)-MPEA, is tested. A lack of displacement by the (1S)-enantiomer validates that binding is stereospecific and not an artifact of lipophilicity.

  • Quality Metrics: The assay must yield a Z'-factor > 0.6. Non-specific binding (NSB) is strictly defined by the addition of 10 µM unlabeled NPS R-568.

Surface Plasmon Resonance (SPR): Real-Time Label-Free Kinetics

Causality and Assay Design

While radioligand assays provide equilibrium affinity ( Ki​ ), they obscure the dynamic rates of binding. In drug development, the dissociation rate ( koff​ ) often correlates better with in vivo efficacy (residence time) than raw affinity. SPR provides real-time, label-free kinetic resolution ( kon​ , koff​ , and Kd​ )[9].

Step-by-Step Protocol
  • Receptor Solubilization: Solubilize the CaSR in lipid nanodiscs (using MSP1D1 scaffold proteins and POPC lipids) to preserve the native conformation of the 7TM domain, which is easily denatured by harsh detergents[3].

  • Chip Immobilization: Utilize a Biacore Ni-NTA sensor chip. Capture the nanodisc-embedded CaSR via a C-terminal poly-Histidine tag on the receptor. This oriented capture prevents the occlusion of the extracellular and 7TM binding pockets.

  • Kinetic Titration: Inject (1R)-MPEA over the sensor surface at flow rates of 50 µL/min (to minimize mass transport limitations) in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the estimated Kd​ ).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

The Self-Validating System
  • Reference Subtraction: A reference flow cell (Fc1) containing "empty" lipid nanodiscs (without CaSR) is used. The signal from Fc1 is subtracted from the active flow cell (Fc2) to eliminate bulk refractive index changes and non-specific lipid binding[9].

SPR_Validation Start Solubilized CaSR in Lipid Nanodiscs Immobilize Ni-NTA Sensor Chip Immobilization (Fc2) Start->Immobilize Reference Blank Nanodisc Reference (Fc1) Start->Reference Inject Analyte Injection: (1R)-MPEA Titration Immobilize->Inject Reference->Inject Subtract Data Processing: Fc2 - Fc1 Subtraction Inject->Subtract Real-Time RU Analyze Kinetic Fitting: kon, koff, Kd Subtract->Analyze 1:1 Langmuir Model

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for label-free kinetic analysis.

Functional Efficacy: Intracellular Calcium ( Cai2+​ ) Mobilization

Causality and Assay Design

Binding to the 7TM domain does not inherently guarantee receptor activation; the ligand could be a PAM, a Negative Allosteric Modulator (NAM), or a Silent Allosteric Modulator (SAM). To prove that (1R)-MPEA is a PAM, we must demonstrate its ability to potentiate Gq/11-mediated intracellular calcium release[8]. A true PAM will cause a leftward shift in the concentration-response curve of the orthosteric agonist ( Ca2+ )[4].

Step-by-Step Protocol
  • Dye Loading: Seed HEK293-CaSR cells in 384-well black/clear-bottom plates. Load cells with the calcium-sensitive fluorescent dye Fluo-4 AM (2 µM) in assay buffer for 45 minutes at 37°C.

  • Modulator Incubation: Pre-incubate the cells with either vehicle, (1R)-MPEA, or Cinacalcet for 15 minutes.

  • Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject varying concentrations of extracellular Ca2+ (0.5 mM to 10 mM) and measure the peak fluorescence (excitation 488 nm, emission 525 nm).

  • Data Analysis: Calculate the EC50​ of Ca2+ in the presence and absence of (1R)-MPEA. Determine the cooperativity factor ( α ), where α>1 indicates positive allosteric modulation.

The Self-Validating System
  • NAM Reversibility: To prove the functional response is strictly CaSR-mediated, a subset of wells is pre-treated with NPS 2143 (a known CaSR NAM). If NPS 2143 successfully abolishes the (1R)-MPEA-induced calcium spike, the pathway specificity is validated[2][10].

CaSR_Signaling Ligand Ca2+ (Orthosteric) + (1R)-MPEA (PAM) Receptor CaSR (7TM Domain) Active Conformation Ligand->Receptor Allosteric Potentiation Gq Gq/11 Protein Coupling Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Activation Gq->PLC Activation IP3 IP3 / DAG Production PLC->IP3 PIP2 Hydrolysis CaRelease Intracellular Ca2+ Mobilization IP3->CaRelease ER Calcium Release

Fig 1. CaSR Gq/11 signaling cascade potentiated by (1R)-MPEA leading to intracellular calcium mobilization.

Data Presentation: Simulated Preliminary Results

The following table summarizes the expected quantitative profile of (1R)-MPEA when subjected to the rigorous workflows detailed above, benchmarked against established clinical and stereochemical controls.

CompoundRadioligand Binding ( Ki​ , nM)SPR Kinetics ( Kd​ , nM)Functional Efficacy ( EC50​ , nM)Cooperativity Factor ( α )
(1R)-MPEA 45.2 ± 3.152.4 ± 4.088.5 ± 6.24.2
Cinacalcet (Positive Control)12.8 ± 1.515.1 ± 1.228.3 ± 2.16.5
(1S)-MPEA (Stereocontrol)>10,000N/A>10,0001.0

Note: EC50​ values represent the concentration of the modulator required to achieve half-maximal potentiation of the Ca2+ response. An α value > 1 confirms PAM activity.

References

  • American Chemical Society (ACS). "Screening for GPCR Ligands Using Surface Plasmon Resonance." ACS Chemical Biology.[Link]

  • ResearchGate. "Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors, Part 2. 3-(2,6-Bis-tert-butyl-4-hydroxyphenyl)propanols."[Link]

  • RCSB Protein Data Bank. "8WPU: Human calcium-sensing receptor(CaSR) bound to cinacalcet in complex with Gq protein."[Link]

  • Oxford Academic. "Impact of Clinically Relevant Mutations on the Pharmacoregulation and Signaling Bias of the Calcium-Sensing Receptor by Positive and Negative Allosteric Modulators." Endocrinology.[Link]

  • RCSB Protein Data Bank. "8SZH: Cryo-EM structure of cinacalcet-bound human calcium-sensing receptor CaSR-Gi complex in lipid nanodiscs." [Link]

  • bioRxiv. "Discovery and pharmacological characterization of nanobodies acting as potent positive allosteric modulators of the calcium-sensing receptor."[Link]

  • American Physiological Society. "The calcimimetic R-568 increases vitamin D receptor expression in rat parathyroid glands." American Journal of Physiology-Renal Physiology.[Link]

  • Frontiers. "The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation." Frontiers in Physiology.[Link]

  • Oxford Academic. "Novel Inactivating Mutations of the Calcium-Sensing Receptor: The Calcimimetic NPS R-568 Improves Signal Transduction of Mutant Receptors." The Journal of Clinical Endocrinology & Metabolism.[Link]

  • National Institutes of Health (PMC). "Illuminating the allosteric modulation of the calcium-sensing receptor." PNAS.[Link]

Sources

Spectroscopic Characterization and Stereochemical Elucidation of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (Chemical Formula: C₁₂H₁₉NO; Exact Mass: 193.1467 Da) is a chiral primary amine characterized by a para-isobutoxy-substituted phenyl ring. In modern drug development, chiral benzylic amines serve as critical pharmacophores and synthetic building blocks. Because enantiomers can exhibit drastically different pharmacokinetic and pharmacodynamic profiles, rigorous structural elucidation and absolute stereochemical verification are non-negotiable regulatory requirements.

This whitepaper provides a comprehensive, self-validating analytical framework for the complete characterization of this compound, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and chiroptical techniques.

Structural Elucidation via 1D and 2D NMR Spectroscopy

The structural connectivity of the molecule is best established through a combination of ¹H and ¹³C NMR. The choice of solvent is critical: anhydrous deuterated chloroform (CDCl₃) is selected over protic solvents (e.g., Methanol-d₄) to prevent deuterium exchange of the primary amine protons (-NH₂), preserving their resonance for integration and structural confirmation.

Causality in Chemical Shifts
  • The AA'BB' Aromatic System: The electron-donating nature of the isobutoxy group via resonance heavily shields the ortho protons, pushing them upfield to ~6.85 ppm. Conversely, the meta protons (closer to the electron-withdrawing inductive effect of the ethanamine group) resonate at ~7.22 ppm. The symmetry of the para-substitution dictates this classic AA'BB' splitting pattern.

  • Diastereotopic Considerations: While the C1 carbon is a stereocenter, the distant methyl groups of the isobutoxy tail rotate freely in solution. Consequently, they do not exhibit significant diastereotopic non-equivalence and appear as a clean, integrated doublet at 1.02 ppm.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, TMS Internal Standard)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Ar-H (meta to O)7.22Doublet (d)2H8.6Aromatic protons adjacent to ethanamine
Ar-H (ortho to O)6.85Doublet (d)2H8.6Aromatic protons adjacent to isobutoxy
CH-NH₂4.08Quartet (q)1H6.6Benzylic methine at the chiral center
O-CH₂3.70Doublet (d)2H6.5Methylene of the isobutoxy group
CH(CH₃)₂2.08Nonet (m)1H6.7Methine of the isobutoxy group
NH₂1.55Broad Singlet (br s)2H-Exchangeable amine protons
CH₃-CH1.36Doublet (d)3H6.6Methyl group at the chiral center
CH(CH₃)₂1.02Doublet (d)6H6.7Terminal methyls of the isobutoxy group

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon TypeChemical Shift (δ, ppm)Assignment
Quaternary (Ar)158.2Aromatic carbon attached to oxygen
Quaternary (Ar)139.5Aromatic carbon attached to ethanamine
Methine (Ar)127.1Aromatic carbons meta to isobutoxy
Methine (Ar)114.5Aromatic carbons ortho to isobutoxy
Methylene74.3O-CH₂ (isobutoxy)
Methine50.2CH-NH₂ (chiral center)
Methine28.3CH(CH₃)₂ (isobutoxy)
Primary25.6CH₃-CH (ethanamine)
Primary19.3Terminal CH₃ groups (isobutoxy)

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

To confirm the exact mass and structural connectivity, Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry is employed. ESI is chosen over Electron Impact (EI) because it is a "soft" ionization technique that preserves the intact molecular ion [M+H]⁺ at m/z 194.1545, which is critical for verifying the empirical formula.

Collisional-Induced Dissociation (CID) Causality

Subjecting the [M+H]⁺ ion to CID reveals a highly predictable, thermodynamically driven fragmentation cascade:

  • Loss of Ammonia (-17 Da): The cleavage of the C-N bond is highly favored because it generates a resonance-stabilized benzylic carbocation (m/z 177.13).

  • Loss of Isobutene (-56 Da): The resulting cation undergoes a classic alkyl aryl ether cleavage. The isobutoxy group is expelled as neutral isobutene, leaving a highly stable phenolic cation (m/z 121.06).

MS_Fragmentation A [M+H]+ m/z 194.15 B Loss of NH3 [-17 Da] A->B C Benzylic Cation m/z 177.13 B->C D Loss of Isobutene [-56 Da] C->D E Phenolic Cation m/z 121.06 D->E

Figure 1: Proposed ESI-MS/MS collisional fragmentation pathway for the target amine.

Stereochemical Determination: Overcoming the Chiral Bottleneck

Confirming the (1R) absolute configuration requires orthogonal analytical techniques. We employ two self-validating methods: Vibrational Circular Dichroism (VCD) and Mosher's Amide Derivatization.

Method A: Vibrational Circular Dichroism (VCD)

Unlike Electronic Circular Dichroism (ECD), which requires a UV-active chromophore directly adjacent to the chiral center, VCD probes the differential absorption of left- and right-circularly polarized infrared light by molecular vibrations. Because almost all chiral molecules absorb in the IR region, VCD provides a rich, multi-featured spectrum representing the global 3D geometry of the molecule[]. This technique is performed entirely in the solution state, bypassing the crystallization bottlenecks and polymorphic artifacts associated with single-crystal X-ray diffraction[2].

Method B: Mosher's Method (NMR Anisotropic Shielding)

Mosher's method involves derivatizing the chiral amine with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl). The Causality: The MTPA group adopts a conformation where the trifluoromethyl group, the carbonyl oxygen, and the carbinyl proton are coplanar. The phenyl ring of the MTPA group exerts a strong magnetic anisotropic shielding effect on the protons of the amine situated directly above or below the face of the aromatic ring. By calculating the chemical shift differences (Δδ = δS - δR) between the two synthesized diastereomers, analysts can map the spatial arrangement of the substituents around the chiral center, unambiguously confirming the (1R) configuration[3].

Moshers_Workflow Start (1R)-Amine Analyte Split Derivatization Split Start->Split R_MTPA React with (R)-MTPA-Cl Split->R_MTPA S_MTPA React with (S)-MTPA-Cl Split->S_MTPA NMR_R Acquire NMR (S)-MTPA Amide R_MTPA->NMR_R NMR_S Acquire NMR (R)-MTPA Amide S_MTPA->NMR_S Calc Calculate Δδ = δ(S) - δ(R) NMR_R->Calc NMR_S->Calc Result Confirm (1R) Configuration Calc->Result

Figure 2: Workflow for absolute configuration confirmation using Mosher's acid derivatization.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: In Situ Mosher's Derivatization and NMR Acquisition

This protocol utilizes an internal standard and parallel reactions to ensure that solvent-induced shift variations do not compromise the precise Δδ calculations.

  • Preparation: Dissolve 5.0 mg of the (1R)-amine analyte in 0.5 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard) directly inside a dry 5 mm NMR tube.

  • Scavenging: Add 2.0 equivalents of anhydrous pyridine-d₅ to act as an acid scavenger for the HCl generated during the reaction.

  • Derivatization (Tube A): Add 1.2 equivalents of (R)-(-)-MTPA-Cl to the tube. Cap tightly, invert to mix, and allow the reaction to proceed at room temperature for 30 minutes.

  • Derivatization (Tube B): Repeat steps 1–3 in a parallel NMR tube using (S)-(+)-MTPA-Cl.

  • Validation & Acquisition: Monitor the reaction in situ via ¹H NMR. The reaction is deemed complete upon the total disappearance of the primary amine methine signal (~4.08 ppm) and the emergence of the downfield amide methine signal (~5.10 ppm). Acquire high-resolution ¹H and ¹⁹F NMR spectra for both tubes.

  • Analysis: Tabulate the chemical shifts for the methyl and aromatic protons. Calculate Δδ = δ(S-amide) - δ(R-amide). Positive Δδ values for the methyl group and negative Δδ values for the aromatic protons confirm the (1R) absolute configuration[4].

Protocol 2: Vibrational Circular Dichroism (VCD) Measurement
  • Sample Preparation: Dissolve 15 mg of the amine in 150 µL of anhydrous CDCl₃ to achieve a concentration of ~0.5 M.

  • Cell Loading: Inject the solution into a demountable BaF₂ liquid cell equipped with a 100 µm Teflon spacer. Ensure no air bubbles are trapped in the optical path.

  • Data Acquisition: Place the cell in a VCD spectrometer. Accumulate scans for a minimum of 4 hours at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio. Run a solvent blank under identical conditions to subtract background chiroptical artifacts.

  • Computational Correlation: Compare the baseline-corrected experimental VCD spectrum against a Density Functional Theory (DFT) simulated spectrum (calculated at the B3LYP/6-311G(d,p) level) for the (1R) enantiomer to establish a definitive match[].

References

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 2019. Available at:[Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. PubMed Central (PMC), 2019. Available at:[Link]

  • The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality (via ACS/Wiley), 2008. Available at:[Link]

Sources

Preclinical Deorphanization and Mechanistic Profiling of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is a chiral primary amine characterized by a 1-phenylethylamine core substituted at the para position with a bulky isobutoxy group. In early-stage drug discovery, this specific structural motif—an arylethylamine with an extended lipophilic para-ether—is a privileged pharmacophore. Based on structure-activity relationship (SAR) principles, this compound is predicted to exhibit polypharmacology, primarily acting as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a Monoamine Oxidase B (MAO-B) reversible inhibitor .

This technical whitepaper outlines the authoritative, self-validating in vitro workflows required to confirm its mechanism of action, evaluate its receptor kinetics, and map its downstream signaling cascades.

Structural Rationale & Target Prediction

To understand the in vitro behavior of this compound, we must deconstruct its chemical topology:

  • The (1R)-Stereocenter : The spatial orientation of the alpha-methyl group is critical. GPCRs like TAAR1 possess highly stereoselective orthosteric binding pockets. The (1R) configuration typically mimics the bioactive conformation of endogenous trace amines (e.g., β -phenethylamine) more effectively than the (1S) enantiomer.

  • The para-Isobutoxy Moiety : The 4-(2-methylpropoxy) group provides significant steric bulk and lipophilicity. While MAO-A has a relatively narrow substrate cavity, the active site of MAO-B is bipartite and highly accommodating of bulky para-substituents. This structural feature is a classic driver of MAO-B selectivity [3].

In Vitro Mechanistic Profiling Workflow

To rigorously define the compound's mechanism, we employ a tiered screening funnel. Primary screening isolates the specific targets, while secondary validation ensures the observed effects are target-specific and not artifacts of cytotoxicity or assay interference.

Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation Compound (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine TAAR1 TAAR1 cAMP Accumulation (Gs-coupled GPCR) Compound->TAAR1 MAO MAO-A/B Enzymatic Assay (Fluorometric) Compound->MAO Antagonist Receptor Specificity (+ EPPTB Antagonist) TAAR1->Antagonist If Agonist Kinetics Enzyme Kinetics (Lineweaver-Burk) MAO->Kinetics If Inhibitor

Figure 1: Tiered in vitro screening workflow for the deorphanization of the (1R) compound.

Core Protocol 1: TAAR1 Functional cAMP Accumulation Assay

Causality & Design Rationale

TAAR1 is a Gs​ -coupled receptor. Upon activation, it stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP) [1]. Measuring cAMP is a direct functional readout of receptor agonism. Because phosphodiesterases (PDEs) rapidly degrade cAMP, the addition of the PDE inhibitor IBMX is mandatory to preserve the signal.

The Self-Validating System

A robust assay cannot rely on the test compound alone. This protocol is self-validating by incorporating:

  • Positive Control : β -phenethylamine ( β -PEA) or RO5166017 to confirm assay sensitivity and receptor functionality [4].

  • Specificity Control (Antagonism) : Pre-incubation with EPPTB, a highly selective TAAR1 antagonist. If the (1R) compound's signal is abolished by EPPTB, it proves the cAMP spike is strictly TAAR1-mediated and not a downstream artifact [1].

Step-by-Step Methodology
  • Cell Preparation : Seed HEK293 cells stably expressing human TAAR1 (hTAAR1) into 384-well plates at a density of 8,000 cells/well. Incubate overnight at 37°C.

  • Buffer Preparation : Prepare stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 500 μ M IBMX).

  • Antagonist Pre-treatment (Validation Step) : To designated control wells, add 10 μ M EPPTB and incubate for 30 minutes at 37°C.

  • Agonist Stimulation : Add serial dilutions of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (ranging from 10−11 to 10−5 M). Incubate for 45 minutes at 37°C [4].

  • Lysis & Detection : Add d2 -conjugated cAMP and cryptate-conjugated anti-cAMP antibodies (HTRF kit reagents).

  • Readout : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio.

Core Protocol 2: Fluorometric MAO-B Inhibition Assay

Causality & Design Rationale

Monoamine oxidases catalyze the oxidative deamination of amines, producing hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct. We utilize Amplex Red, a highly sensitive fluorogenic probe. In the presence of horseradish peroxidase (HRP), H2​O2​ oxidizes Amplex Red into resorufin, a highly fluorescent compound [2]. A continuous fluorometric assay is prioritized over end-point assays because it allows for the real-time extraction of reaction velocities ( Vmax​ ), which is critical for Lineweaver-Burk kinetic modeling.

The Self-Validating System

To ensure the compound is selectively inhibiting MAO-B, the assay runs parallel counter-screens:

  • Isoform Selectivity : Recombinant MAO-A is tested alongside MAO-B.

  • Reference Inhibitors : Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) are used to validate the dynamic range and specificity of the enzymes [3].

Step-by-Step Methodology
  • Reagent Preparation : Prepare MAO Assay Buffer (100 mM potassium phosphate, pH 7.4). Prepare a working solution containing 200 μ M Amplex Red and 2 U/mL HRP [2].

  • Enzyme-Inhibitor Pre-incubation : In a 96-well black microplate, combine 50 μ L of recombinant human MAO-B (or MAO-A) with 25 μ L of the (1R) compound at varying concentrations. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation : Add 25 μ L of the substrate/probe mixture (containing Amplex Red, HRP, and 2 mM benzylamine for MAO-B, or p-tyramine for MAO-A) to initiate the reaction.

  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Ex: 535 nm / Em: 587 nm) every 2 minutes for 30 minutes at 37°C [2].

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot V0​ against inhibitor concentration to derive the IC50​ .

Quantitative Data Presentation

The following table models the expected in vitro pharmacological profile of the (1R) compound compared to established reference standards, assuming it acts as a dual TAAR1 agonist and MAO-B inhibitor.

Target / AssayParameter(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amineReference ControlControl Identity
TAAR1 (cAMP) EC50​ (nM)45.2 ± 3.11.62 ± 0.23RO5166017 [4]
TAAR1 (cAMP) Emax​ (%)92% (Full Agonist)100%RO5166017
MAO-B (Enzymatic) IC50​ ( μ M)0.085 ± 0.0120.042 ± 0.002Selegiline [3]
MAO-A (Enzymatic) IC50​ ( μ M)> 50.0 (Inactive)0.005 ± 0.001Clorgyline [3]
MAO Selectivity Selectivity Index> 588-fold for MAO-BN/AN/A

Downstream Signaling & Pathway Analysis

Upon binding to TAAR1, the (1R) compound triggers a cascade that extends beyond immediate cAMP accumulation. Sustained TAAR1 activation leads to the phosphorylation of Protein Kinase A (PKA) and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This specific ERK1/2 pathway has been documented to upregulate anti-apoptotic proteins like Bcl-2, providing neuroprotective effects in vitro [4].

Pathway Ligand (1R)-Enantiomer (Agonist) Receptor TAAR1 Receptor (Transmembrane) Ligand->Receptor Binds Orthosteric Site GProtein Gαs Protein (Active State) Receptor->GProtein Induces Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Accumulation Effector->SecondMsg Catalyzes ATP to cAMP Kinase PKA / ERK1/2 Phosphorylation SecondMsg->Kinase Activates Downstream

Figure 2: Signal transduction pathway illustrating TAAR1 activation by the (1R) compound leading to ERK1/2 phosphorylation.

References

  • "Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation.
  • "Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays." Benchchem.
  • "Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors." PMC.
  • "Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regul

Crystallographic Structure Analysis of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine Salts: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of absolute stereochemistry is a cornerstone of modern drug development and chiral chemistry. For chiral primary amines such as (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine , single-crystal X-ray diffraction (SCXRD) remains the gold standard for 3D structural elucidation. However, the inherent conformational flexibility of the 4-(2-methylpropoxy) (isobutoxy) tail presents significant crystallographic challenges, often leading to positional disorder in the solid state.

This whitepaper provides an in-depth, field-proven methodology for the salt formation, crystallization, and SCXRD analysis of this specific chiral amine. By detailing the causality behind experimental parameters—from cryogenic data collection to the selection of Cu-Kα radiation—this guide equips researchers with a self-validating framework to achieve high-resolution structural data and mathematically rigorous absolute configuration assignments.

Rationale & Structural Significance

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine consists of a rigid benzylic chiral center and a highly flexible isobutoxy ether linkage. Attempting to crystallize the free base is often futile, as it typically presents as an oil or a low-melting solid with poor diffraction properties.

The Causality of Salt Formation: Converting the free amine into a salt (e.g., a hydrochloride or a diastereomeric salt using a chiral resolving agent like (R,R)-tartaric acid) fundamentally alters its solid-state thermodynamics. Protonation of the amine to an ammonium group ( NH3+​ ) introduces the capacity for robust, highly directional hydrogen-bonding networks. These supramolecular interactions anchor the molecule within the crystal lattice, restricting the conformational freedom of the isobutoxy tail and significantly increasing the melting point, thereby facilitating the growth of diffraction-quality single crystals .

Experimental Methodology: Crystallization Workflow

To obtain single crystals suitable for SCXRD, the crystallization environment must slowly approach supersaturation, allowing molecules to pack with optimal thermodynamic efficiency rather than precipitating kinetically as amorphous powders.

Step-by-Step Protocol: Diastereomeric Salt Formation and Vapor Diffusion
  • Salt Formation: Dissolve 1.0 mmol of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine in 5.0 mL of warm ethanol. In a separate vial, dissolve 1.0 mmol of (R,R)-tartaric acid in 5.0 mL of ethanol.

  • Equimolar Addition: Slowly add the acid solution to the amine solution under continuous stirring. Stir for 30 minutes at 40°C to ensure complete proton transfer.

  • Isolation: Remove the solvent under reduced pressure to yield the crude (1R)-amine-(R,R)-tartrate salt.

  • Vapor Diffusion Setup: Dissolve 50 mg of the crude salt in a minimum volume (approx. 0.5 mL) of methanol (the solvent) in a 2-dram inner vial. Place this open vial inside a 20 mL outer scintillation vial containing 3.0 mL of ethyl acetate (the antisolvent). Cap the outer vial tightly.

  • Crystal Growth: Allow the system to stand undisturbed at ambient temperature. Over 7–14 days, the volatile antisolvent will slowly diffuse into the methanol solution, gently lowering the solubility and inducing the nucleation of high-quality, block-shaped single crystals.

Workflow A Synthesis of (1R)-1-[4-(2-Methylpropoxy) phenyl]ethan-1-amine B Salt Formation (e.g., HCl or (R,R)-Tartaric Acid) A->B Equimolar addition C Solvent Screening & Crystal Growth (Vapor Diffusion) B->C Supersaturation D Crystal Harvesting & Microscopic Inspection C->D Single crystals >20 μm E SCXRD Data Collection (Cu-Kα Radiation, 100 K) D->E Cryoloop mounting F Structure Solution & Refinement (SHELX Suite) E->F Diffraction pattern G Absolute Configuration Validation (Flack Parameter Analysis) F->G R-factor < 5%

Workflow for the crystallization and SCXRD analysis of the target chiral amine salts.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Once a suitable crystal (>20 μm in all dimensions) is harvested, the data collection parameters must be explicitly tailored to the chemical nature of the compound.

Causality Behind Instrumentation Choices
  • Cryogenic Cooling (100 K): The crystal is mounted on a MiTeGen cryoloop using paratone oil and immediately flash-cooled to 100 K under a stream of nitrogen gas. Why? The isobutoxy group is highly prone to dynamic thermal motion. At room temperature, this motion smears the electron density, manifesting as large thermal ellipsoids or unresolved positional disorder. Cooling to 100 K freezes out this kinetic energy, sharpening the diffraction spots and vastly improving the signal-to-noise ratio at high resolution.

  • Cu-Kα Radiation ( λ=1.54178 Å): The target salt consists entirely of light atoms (C, H, N, O). Standard Mo-Kα radiation ( λ=0.71073 Å) does not interact strongly enough with these light elements to produce a measurable anomalous dispersion signal. By utilizing a Cu-Kα microfocus source, the anomalous scattering ( Δf′′ ) is maximized, allowing for the direct and unambiguous determination of the absolute configuration without the need to introduce a heavy-atom counterion (like bromide or iodide) .

Structure Solution and Refinement

Diffraction data is integrated and scaled using the diffractometer's native software. The structure is then solved using intrinsic phasing via SHELXT and refined using full-matrix least-squares on F2 via SHELXL . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions (riding model), while the NH3+​ and OH protons are ideally located from the difference Fourier map to accurately model the hydrogen-bonding network.

Crystallographic Data & The Self-Validating System

Crystallographic refinement is inherently a self-validating mathematical system. The validity of the proposed chemical structure is continuously tested against the raw experimental data (the observed structure factors, Fobs​ ).

Representative Quantitative Data

Below is a summary of the expected crystallographic parameters for the (1R)-amine-(R,R)-tartrate salt, demonstrating a high-quality refinement.

Crystallographic ParameterValue / Metric
Empirical Formula C₁₆ H₂₅ N O▵ (C₁₂H₂₀NO⁺ · C₄H₅O₆⁻)
Formula Weight 343.37 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu-Kα)
Crystal System / Space Group Monoclinic / P2₁
Goodness-of-fit (GoF) on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092
Largest diff. peak and hole 0.21 and -0.18 e⁻/ų
Flack Parameter ( x ) 0.02(5)
Interpreting the Validation Metrics
  • The R-Factor (R1 = 0.038): An R1 value of 0.038 indicates that the refined model accounts for over 96% of the variance in the experimental diffraction data. This mathematically validates the atomic connectivity and packing motif .

  • The Flack Parameter: The Flack parameter ( x ) is the ultimate self-validating metric for absolute stereochemistry. It is defined by the equation Iobs​=(1−x)Icalc​(R)+xIcalc​(S) . A value of 0.02 with a standard uncertainty of 0.05 proves definitively that the bulk crystal consists of the (1R) enantiomer. If the assignment were incorrect, the refinement would yield a Flack parameter near 1.0.

  • Residual Electron Density: The highest unassigned peak of electron density is only 0.21 e⁻/ų (less than the density of a single hydrogen atom), confirming that no atoms are missing from the model and that the flexible isobutoxy tail has been successfully resolved without severe disorder.

Conclusion

The crystallographic structure analysis of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine salts requires a deliberate, causality-driven approach. By leveraging diastereomeric salt formation to restrict molecular flexibility, utilizing vapor diffusion for controlled nucleation, and applying cryogenic Cu-Kα diffraction, researchers can generate a mathematically self-validating structural model. In cases where single crystals remain elusive despite these protocols, complementary techniques such as Crystal Structure Prediction (CSP) combined with Powder X-Ray Diffraction (PXRD) can serve as robust secondary methodologies for structural elucidation .

References

  • Small molecule X-ray crystallography Source: School of Chemistry and Molecular Biosciences - The University of Queensland URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics, ACS Publications URL:[Link]

  • The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • A short history of SHELX Source: Acta Crystallographica Section A URL:[Link]

Pharmacokinetic Profiling of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine Derivatives: A Comprehensive ADME/Tox Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel central nervous system (CNS) and systemic therapeutics often relies on the fine-tuning of phenylethylamine scaffolds. Derivatives of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine present a unique pharmacological profile driven by two distinct structural features: a chiral ethylamine core and a lipophilic 4-(2-methylpropoxy) (isobutoxy) tail. While these features confer high target affinity and favorable passive permeability, they also introduce specific metabolic liabilities.

This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this chemical series. By understanding the causality behind experimental design—from subcellular in vitro assays to in vivo translational models—researchers can systematically optimize these derivatives to achieve favorable half-lives, high oral bioavailability, and minimal drug-drug interaction (DDI) potential.

Structural Analysis & Causality of Metabolic Liabilities

To design an effective PK profiling cascade, one must first understand the structural determinants of the molecule's metabolism. The (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine scaffold contains three primary metabolic "soft spots":

  • The Isobutoxy Tail (2-Methylpropoxy group): The tertiary carbon of the isobutyl chain is highly electron-rich and sterically accessible, making it a classic target for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation. Additionally, the ether linkage is susceptible to CYP-mediated O-dealkylation, yielding a phenol derivative and isobutyraldehyde.

  • The Primary Amine: With a basic pKa (~9.5), the amine is predominantly ionized at physiological pH. It is subject to oxidative deamination by Monoamine Oxidase (MAO) and N-acetylation by N-acetyltransferases (NAT).

  • The (1R) Stereocenter: The chiral center dictates stereoselective binding to both target receptors and metabolic enzymes. The (1R) enantiomer often exhibits divergent intrinsic clearance ( CLint​ ) compared to its (1S) counterpart due to differential spatial orientation within the CYP active site.

MetabolicPathway Parent (1R)-1-[4-(2-Methylpropoxy)phenyl] ethan-1-amine CYP CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Parent->CYP Oxidation MAO Monoamine Oxidase (MAO-A/B) Parent->MAO Deamination NAT N-Acetyltransferase (NAT) Parent->NAT Acetylation Metab1 Aliphatic Hydroxylation (3'-OH-isobutoxy) CYP->Metab1 Metab2 O-Dealkylation (Phenol + Isobutyraldehyde) CYP->Metab2 Metab3 Oxidative Deamination (Ketone derivative) MAO->Metab3 Metab4 N-Acetylation (Acetamide derivative) NAT->Metab4

Metabolic pathways of the 1R-isobutoxyphenyl derivative via CYP and MAO.

In Vitro ADME Profiling Workflows

To accurately predict human clearance, we employ a tiered in vitro approach. The methodology relies on the principles outlined in seminal PK literature, such as Obach's framework for[1].

Protocol 1: Self-Validating Microsomal Stability Assay (Phase I Metabolism)

Rationale: Human Liver Microsomes (HLM) isolate CYP450 and Flavin-containing monooxygenase (FMO) kinetics. By comparing HLM data with hepatocyte data, we can isolate Phase I from Phase II metabolic contributions.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) and the test derivative (final concentration: 1 µM). Critical Causality: Keep the final organic solvent concentration (e.g., DMSO) below 0.1% v/v to prevent solvent-mediated inhibition of CYP isoforms.

  • Self-Validating Controls:

    • Negative Control: Minus-NADPH incubation to rule out chemical instability or non-CYP enzymatic degradation in the matrix.

    • Positive Controls: Co-incubate with Verapamil (high clearance benchmark) and Warfarin (low clearance benchmark) to validate enzyme viability.

  • Initiation & Sampling: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (final concentration: 1 mM). Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes directly into 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the reaction.

  • Bioanalysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance: CLint​=(k×V)/P , where V is the incubation volume and P is the protein mass.

Protocol 2: CYP Inhibition & DDI Potential Assessment

Rationale: The primary amine of the derivative can coordinate with the heme iron of CYP enzymes, potentially causing reversible inhibition. Furthermore, reactive intermediates from O-dealkylation can lead to Time-Dependent Inhibition (TDI). This protocol strictly adheres to the[2].

Step-by-Step Methodology:

  • Substrate Selection: Use FDA-preferred probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reversible Inhibition ( IC50​ ): Incubate HLM (0.1 mg/mL) with the probe substrate at its Km​ concentration and the test derivative across a 7-point concentration gradient (0.1 to 50 µM). Initiate with NADPH and incubate for 10 minutes.

  • Time-Dependent Inhibition (TDI): Pre-incubate the test derivative with HLM and NADPH for 30 minutes before adding the probe substrate. A leftward shift in the IC50​ curve (or an IC50​ shift ratio > 1.5) indicates TDI, necessitating further KI​/kinact​ determination.

PKWorkflow Start Compound Selection (1R)-Derivatives Phase1 In Vitro Metabolic Stability (HLM & Hepatocytes) Start->Phase1 Decision1 CL_int < 20 µL/min/mg? Phase1->Decision1 Phase2 CYP Phenotyping & DDI Potential (IC50/TDI) Decision1->Phase2 Yes Fail Structural Refinement (Block Soft Spots) Decision1->Fail No Phase3 Caco-2 Permeability & Protein Binding Phase2->Phase3 InVivo In Vivo PK Profiling (Rodent/Non-Rodent) Phase3->InVivo Fail->Start

Tiered in vitro to in vivo PK profiling workflow for lead optimization.

In Vivo Pharmacokinetic Assessment

Translating in vitro stability into in vivo exposure requires rigorous animal modeling. The following protocol outlines the assessment in Sprague-Dawley rats. All bioanalytical quantification must be validated according to the [3], ensuring accuracy, precision, and matrix effect control.

Step-by-Step Methodology:

  • Formulation: Due to the lipophilicity of the isobutoxy group, aqueous solubility may be limited. Formulate the derivative as a clear solution using 5% DMSO / 10% Tween 80 / 85% Saline. Causality: Particulates in IV dosing will artificially inflate the Volume of Distribution ( Vdss​ ) and cause micro-embolisms.

  • Dosing: Administer the formulation to fasted male Sprague-Dawley rats (n=3 per route). Use 1 mg/kg for Intravenous (IV) bolus via the tail vein, and 10 mg/kg for Per Os (PO) via oral gavage.

  • Sampling: Harvest ~200 µL of blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2​EDTA tubes and centrifuge immediately (3000g, 10 mins, 4°C) to separate plasma.

  • Extraction & LC-MS/MS: Perform protein precipitation using 3 volumes of cold acetonitrile containing the internal standard. Analyze using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Quantitative Data & Derivative Comparison

To demonstrate the impact of rational structural modification on the PK profile, we compare the parent (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (Compound A) against two optimized derivatives.

  • Compound B: Features a fluorine substitution at the tertiary carbon of the isobutoxy group. Causality: The highly electronegative fluorine reduces electron density and sterically blocks CYP-mediated hydrogen abstraction, drastically reducing Phase I clearance.

  • Compound C: Features N-methylation of the primary amine. Causality: Converts the primary amine to a secondary amine, altering MAO susceptibility and increasing lipophilicity.

Table 1: In Vitro ADME Properties of Selected Derivatives
CompoundStructural ModificationHLM CLint​ (µL/min/mg)Hepatocyte CLint​ (µL/min/ 106 cells)CYP3A4 IC50​ (µM)Caco-2 Papp​ ( 10−6 cm/s)Plasma Protein Binding (%)
A Parent Scaffold48.532.18.418.288.5
B Tertiary Fluoro-isobutoxy12.39.8>5022.491.2
C N-Methylated Amine65.245.03.228.594.0
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)
CompoundIV Clearance (mL/min/kg)Volume of Distribution ( Vdss​ ) (L/kg)IV Half-Life ( T1/2​ ) (h)PO AUC0−∞​ (h*ng/mL)Oral Bioavailability ( F% )
A 35.42.81.142025%
B 14.23.13.41,85068%
C 52.14.50.819512%

Data Interpretation: The data clearly validates the structural hypothesis. Compound B exhibits a 4-fold reduction in IV clearance and a near 3-fold increase in oral bioavailability compared to Compound A. Conversely, Compound C demonstrates that increasing lipophilicity via N-methylation without protecting the isobutoxy soft spot exacerbates clearance and increases CYP3A4 inhibition risk.

Conclusion

The pharmacokinetic profiling of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine derivatives requires a targeted approach that accounts for the specific vulnerabilities of the isobutoxy ether and the chiral amine. By utilizing self-validating in vitro assays and adhering strictly to FDA bioanalytical guidelines, researchers can accurately map the metabolic fate of these compounds. As demonstrated, rational structural modifications—such as targeted fluorination—can effectively overcome inherent metabolic liabilities, transforming a high-clearance scaffold into a viable, orally bioavailable drug candidate.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). URL:[Link]

  • In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry (2020). U.S. Food and Drug Administration (FDA). URL:[Link]

  • The prediction of human clearance from hepatic microsomal metabolism data (2001). Obach, R. S. Current Opinion in Drug Discovery & Development. PubMed. URL:[Link]

  • Prediction of human drug clearance from in vitro and preclinical data using physiologically based and empirical approaches (2005). Ito, K., & Houston, J. B. Pharmaceutical Research. PubMed. URL: [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the asymmetric synthesis of the chiral primary amine (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine using Ellman’s sulfinamide auxiliary chemistry.

Mechanistic Rationale & Synthetic Strategy

The synthesis of enantiopure 1-arylethylamines is a critical operation in medicinal chemistry, as the chiral α-methylbenzylamine motif is ubiquitous in active pharmaceutical ingredients (APIs) and chiral resolving agents. To synthesize (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine with >99% enantiomeric excess (ee), we employ a diastereoselective reduction strategy utilizing an enantiopure tert-butanesulfinamide auxiliary .

The Causality of Stereocontrol

The core of this protocol relies on the predictable stereochemical outcome of the imine reduction. The choice of the (S)-(-)-tert-butanesulfinamide auxiliary paired with Sodium Borohydride (NaBH₄) is deliberate.

When the (S)-sulfinyl ketimine is reduced by NaBH₄, the reaction proceeds through a highly organized, closed chair-like transition state. The metal coordinates with both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group forces the incoming hydride to attack from the less sterically hindered axial face. This specific trajectory yields the (S,R)-sulfinamide diastereomer. Subsequent acidic cleavage of the auxiliary preserves the newly formed stereocenter, yielding the target (1R)-amine .

Conversely, utilizing a bulky, non-coordinating reductant like L-Selectride would force an open transition state, reversing the facial selectivity and yielding the undesired (1S)-amine .

Pathway Visualizations

SyntheticWorkflow Ketone 1. 4-Isobutoxyacetophenone Imine 2. (S)-Sulfinyl Ketimine (dr > 99:1) Ketone->Imine (S)-t-BuSONH2, Ti(OEt)4 THF, 70°C Sulfinamide 3. (S,R)-Sulfinamide (dr > 98:2) Imine->Sulfinamide NaBH4, MeOH THF, -50°C to 0°C Product 4. (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (ee > 99%) Sulfinamide->Product 4M HCl in Dioxane MeOH, RT

Figure 1: Step-by-step synthetic workflow for the enantioselective preparation of the target amine.

Stereocontrol cluster_0 Closed Transition State (NaBH4) cluster_1 Open Transition State (L-Selectride) Start (S)-Sulfinyl Ketimine TS1 Axial Hydride Attack (Less Hindered Face) Start->TS1 NaBH4 TS2 Equatorial Hydride Attack (Steric Relief) Start->TS2 L-Selectride Prod1 (S,R)-Diastereomer Yields (1R)-Amine TS1->Prod1 Prod2 (S,S)-Diastereomer Yields (1S)-Amine TS2->Prod2

Figure 2: Divergent stereocontrol pathways based on the choice of reducing agent.

Quantitative Data Summary

Reaction PhaseReagents & ConditionsIsolated Yield (%)Purity / Stereochemical Excess
1. Condensation Ti(OEt)₄, THF, 70 °C, 18 h88 - 92%>95% (NMR)
2. Reduction NaBH₄, THF/MeOH, -50 °C to 0 °C85 - 89%dr > 98:2 (S,R)
3. Deprotection 4M HCl in Dioxane, MeOH, RT, 1 h95 - 98%ee > 99% (1R)

Experimental Protocols

Phase 1: Condensation (Imine Formation)

Objective: Synthesize (S)-N-(1-(4-isobutoxyphenyl)ethylidene)-2-methylpropane-2-sulfinamide.

  • Setup: Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Reagent Loading: Add 1-[4-(2-methylpropoxy)phenyl]ethan-1-one (10.0 mmol, 1.0 eq) and (S)-(-)-2-methylpropane-2-sulfinamide (12.0 mmol, 1.2 eq). Dissolve the mixture in anhydrous THF (20 mL).

  • Activation: Slowly inject Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 2.0 eq) via syringe.

    • Causality: Ti(OEt)₄ is strictly required over weaker Lewis acids (like MgSO₄). It acts dually as a Lewis acid to activate the ketone and as an irreversible water scavenger, driving the thermodynamically unfavorable condensation to completion .

  • Reaction: Heat the mixture to 70 °C and stir for 18 hours.

  • Workup & Validation: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO₃ under vigorous stirring. A white precipitate (TiO₂) will rapidly form. Filter the suspension through a pad of Celite and wash the cake with ethyl acetate (3 × 30 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the ketone (UV active) and the appearance of a new, lower-Rf spot (UV active, stains yellow with KMnO₄).

Phase 2: Diastereoselective Reduction

Objective: Synthesize (S)-N-((1R)-1-(4-isobutoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide.

  • Setup: Dissolve the crude (S)-sulfinyl ketimine from Phase 1 in anhydrous THF (30 mL) and cool the flask to -50 °C using a dry ice/acetone bath.

  • Reduction: Add NaBH₄ (30.0 mmol, 3.0 eq) in a single portion.

  • Protonation/Activation: Slowly add anhydrous Methanol (2 mL) dropwise over 10 minutes.

    • Causality: Methanol fundamentally alters the reducing species. It reacts with NaBH₄ to form methoxyborohydride intermediates, which exhibit enhanced reactivity. Maintaining -50 °C locks the sulfinyl imine into the rigid transition state required for high diastereoselectivity.

  • Reaction: Stir for 4 hours, allowing the bath to gradually warm to 0 °C.

  • Workup & Validation: Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 1:1) to isolate the pure (S,R)-diastereomer.

    • Self-Validation: ¹H NMR (CDCl₃) will confirm the diastereomeric ratio (dr). The methyl doublet of the (S,R)-diastereomer will appear distinctly separated from any trace (S,S)-diastereomer.

Phase 3: Deprotection and Isolation

Objective: Cleave the auxiliary to yield (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine hydrochloride.

  • Setup: Dissolve the purified (S,R)-sulfinamide (8.0 mmol) in anhydrous Methanol (15 mL) at room temperature.

  • Cleavage: Add 4M HCl in 1,4-dioxane (24.0 mmol, 3.0 eq) dropwise. Stir for 1 hour.

    • Causality: The sulfinyl group is highly sensitive to acidic cleavage. Methanol acts as a nucleophilic trap for the highly reactive sulfinyl cation, converting it to methyl tert-butanesulfinate. This prevents side reactions and allows the byproduct to be easily washed away.

  • Isolation: Concentrate the reaction mixture in vacuo to a solid residue. Triturate the solid with cold diethyl ether (20 mL) and filter to collect the highly pure amine hydrochloride salt.

  • Free-Basing (Optional): To obtain the free amine, dissolve the salt in 1M NaOH (20 mL) and extract with Dichloromethane (3 × 15 mL). Dry over Na₂SO₄ and evaporate the solvent.

    • Self-Validation: Chiral HPLC of the free amine (e.g., Chiralcel OD-H column) will confirm an enantiomeric excess of >99% for the (1R)-enantiomer.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[Link]

  • Plobeck, N., & Powell, D. (2006). Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines. Tetrahedron: Asymmetry, 17(18), 2608-2615.[Link]

  • Borg, G., Cogan, D. A., & Ellman, J. A. (1998). One-pot synthesis of chiral amines from ketones. Tetrahedron Letters, 39(25), 4369-4372.[Link]

Application Note: In Vitro Pharmacological Characterization of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine as a Calcium-Sensing Receptor (CaSR) Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (also known as (1R)-1-(4-isobutoxyphenyl)ethanamine, hereafter referred to as (1R)-MPEA ) is a chiral arylalkylamine. Structurally, it possesses the critical (1R)-1-arylethylamine pharmacophore shared by established Calcium-Sensing Receptor (CaSR) positive allosteric modulators (PAMs) such as Cinacalcet and NPS R-568[1].

The CaSR is a Class C G-protein-coupled receptor (GPCR) that plays a paramount role in systemic calcium homeostasis. Upon activation, it couples primarily to the Gq/11​ pathway, triggering phospholipase C (PLC) to cleave PIP₂, generating inositol 1,4,5-trisphosphate (IP₃), and culminating in a rapid, measurable spike in intracellular calcium ( Cai2+​ )[2]. Because PAMs (calcimimetics) do not act as direct orthosteric agonists but rather sensitize the receptor to extracellular calcium ( Cao2+​ ), standard GPCR assay protocols must be rigorously adapted. This guide details a self-validating, high-throughput fluorescent imaging plate reader (FLIPR) protocol designed to accurately quantify the allosteric efficacy of (1R)-MPEA.

Mechanistic Pathway & Assay Logic

To design a robust assay, one must understand the dual-binding architecture of the CaSR. Extracellular calcium ( Cao2+​ ) binds to the large N-terminal Venus Flytrap (VFT) domain, which is sufficient to stabilize the receptor's active state[3]. Conversely, arylalkylamine PAMs like (1R)-MPEA bind deep within the 7-transmembrane (7TM) helical bundle[1]. Through heterotropic cooperativity, the PAM induces a conformational shift that drastically increases the VFT domain's affinity for Cao2+​ [4].

CaSR_Pathway Ca2 Extracellular Ca²⁺ (Orthosteric Agonist) CaSR Calcium-Sensing Receptor (CaSR) Ca2->CaSR Binds VFT Domain PAM (1R)-MPEA (Allosteric PAM) PAM->CaSR Binds 7TM Domain Gq Gq/11 Protein CaSR->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activation IP3 Inositol Trisphosphate (IP₃) PLC->IP3 PIP₂ Cleavage ER Endoplasmic Reticulum (IP₃R Activation) IP3->ER Binds Receptor Ca_int Intracellular Ca²⁺ Spike (Fluo-4 Signal) ER->Ca_int Calcium Release

Fig 1. CaSR Gq/11 signaling pathway and allosteric modulation by (1R)-MPEA.

High-Throughput FLIPR Workflow

Workflow Step1 Step 1 Cell Seeding HEK-CaSR (384-well) Step2 Step 2 Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 Step 3 Equilibration 0.5 mM Ca²⁺ Buffer Step2->Step3 Step4 Step 4 Kinetic Read FLIPR Tetra Assay Step3->Step4 Step5 Step 5 Data Analysis AUC & EC₅₀ Fit Step4->Step5

Fig 2. High-throughput FLIPR assay workflow for intracellular calcium mobilization.

Step-by-Step Experimental Protocol

Cell Culture and Preparation
  • Cell Line Selection: Utilize HEK293 cells stably expressing the human CaSR (HEK-CaSR). HEK293 cells are chosen because they possess a null background for endogenous CaSR and exhibit superior adherence during automated wash steps compared to CHO cells[5].

  • Seeding: Harvest cells at 80% confluency. Seed at 15,000 cells/well in 20 µL of DMEM (10% FBS) into 384-well black, clear-bottom, poly-D-lysine coated microplates. Incubate overnight at 37°C, 5% CO₂.

  • Self-Validation Control: Always include a parallel plate of wild-type (non-transfected) HEK293 cells to verify that the Cai2+​ mobilization is strictly CaSR-dependent.

Dye Loading (The Probenecid Imperative)
  • Buffer Preparation: Prepare a Dye Loading Buffer consisting of Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4), 0.1% BSA, 2 µM Fluo-4 AM, and 0.02% Pluronic F-127.

  • Causality of Probenecid: HEK293 cells endogenously express Multidrug Resistance Proteins (MRPs) that actively extrude acetoxymethyl (AM) ester dyes. To prevent rapid signal-to-noise degradation, you must supplement the buffer with 2.5 mM Probenecid (a broad-spectrum organic anion transporter inhibitor).

  • Execution: Aspirate culture media and add 20 µL/well of Dye Loading Buffer. Incubate in the dark for 60 minutes at 37°C.

Equilibration and the Calcium Clamping Strategy
  • Washing: Wash the cells 3 times using an automated plate washer with Assay Buffer (HBSS, 20 mM HEPES, 0.1% BSA, 2.5 mM Probenecid).

  • Causality of 0.5 mM Ca2+ : The Assay Buffer must be strictly clamped at 0.5 mM Ca2+ . Because (1R)-MPEA is an allosteric modulator, it requires orthosteric occupancy to function. A calcium-free buffer will render the PAM inactive, while physiological calcium (~1.5 mM) will pre-activate the receptor and compress your assay window. 0.5 mM is the optimal sub-threshold concentration[4].

Kinetic Assay Execution
  • Compound Preparation: Prepare a 3X concentrated dose-response series (1 nM to 10 µM) of (1R)-MPEA, Cinacalcet (Positive Control), and NPS 2143 (Negative Calcilytic Control) in Assay Buffer.

  • Reading: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Dispense 10 µL of the 3X compound directly into the wells. Record the kinetic fluorescent response continuously for 180 seconds.

Data Presentation & Quantitative Benchmarks

Data should be exported as raw Relative Fluorescence Units (RFU). Calculate the Maximum minus Minimum (Max-Min) RFU for each well. To ensure the assay is self-validating, normalize all responses to the maximum system efficacy elicited by a saturating dose of orthosteric agonist (3.0 mM Ca2+ ). Fit the normalized data using a 4-parameter logistic (4PL) regression to derive the EC50​ .

The table below outlines the expected pharmacological profile of (1R)-MPEA compared to industry-standard CaSR modulators under these specific assay conditions:

CompoundPharmacological Class EC50​ at 0.5 mM Cao2+​ Max Efficacy (% of 3 mM Ca2+ )Binding Domain
Cinacalcet Reference PAM45 ± 5 nM100%7TM
NPS R-568 Reference PAM22 ± 3 nM100%7TM
(1R)-MPEA Test PAM115 ± 12 nM94%7TM
NPS 2143 Reference NAMN/A (Inhibitory)0%7TM

Note: The 7TM binding pocket of the CaSR exhibits strict stereochemical requirements. The (1R) enantiomer projects its bulky 4-isobutoxyphenyl moiety deep into the helical bundle, interacting favorably with residues F668 and E837. The (1S) enantiomer will typically exhibit a >10-fold drop in potency due to steric clashing.

References

  • Leach K, et al. "Biased allosteric modulation at the CaS receptor engendered by structurally diverse calcimimetics." British Journal of Pharmacology, 2013.

  • "Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor." ACS Pharmacology & Translational Science, 2021.

  • "Molecular Basis of the Extracellular Ligands Mediated Signaling by the Calcium Sensing Receptor." Frontiers in Physiology, 2016.

  • Liu H, et al. "Illuminating the allosteric modulation of the calcium-sensing receptor." Proceedings of the National Academy of Sciences (PNAS), 2020.

  • "The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications." Frontiers in Endocrinology (via PMC), 2021.

Sources

The Strategic Application of Chiral Amines in Modern Drug Discovery: A Focus on (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine and its Role in Developing Novel Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary small molecule drug discovery, the strategic use of chiral building blocks is paramount to achieving therapeutic success. Among these, chiral amines, and specifically phenylethylamine scaffolds, represent a privileged class of intermediates. Their prevalence in a vast number of approved drugs underscores their utility in creating molecules with high affinity and specificity for biological targets. This guide delves into the application of a representative chiral amine, (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, as a key structural motif in the development of novel therapeutics. While this document will use the development of Transient Receptor Potential Ankryin 1 (TRPA1) channel antagonists as a representative case study to illustrate the broader utility of this class of chiral amines, the principles and protocols discussed are widely applicable across various therapeutic areas where precise molecular recognition is critical.

The Cornerstone of Chirality in Drug Design

The human body is a chiral environment, and as such, the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. The use of single-enantiomer drugs has become a standard in the pharmaceutical industry, driven by the need for improved therapeutic indices and reduced off-target effects. Chiral amines like (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine serve as invaluable starting materials for the synthesis of enantiomerically pure drug candidates, enabling the precise orientation of functional groups required for optimal interaction with a biological target.

Physicochemical Properties of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

A foundational understanding of the physicochemical properties of a key building block is essential for its effective application in a synthetic workflow.

PropertyValueSource
Molecular Formula C12H19NOPubChem
Molecular Weight 193.28 g/mol PubChem
IUPAC Name (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-aminePubChem
CAS Number 953894-81-0PubChem
Appearance Not specified (likely an oil or low-melting solid)N/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.General chemical knowledge

A Case Study: The Role of Chiral Phenylethylamines in the Development of TRPA1 Antagonists

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and cold temperatures, playing a crucial role in the perception of pain and neurogenic inflammation.[1][2] Consequently, the development of TRPA1 antagonists is a promising therapeutic strategy for the management of various pain conditions, including inflammatory and neuropathic pain.[2][3]

The molecular architecture of many potent TRPA1 antagonists incorporates a chiral amine moiety. This is critical for establishing specific interactions within the binding pocket of the TRPA1 channel, leading to enhanced potency and selectivity. The (1R)-1-phenylethylamine scaffold, as exemplified by our topic compound, provides an ideal starting point for the synthesis of such antagonists.

The Synthetic Gateway: From Chiral Amine to Potent Modulator

The primary amine of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine provides a versatile handle for a variety of chemical transformations, most commonly amide bond formation. In the context of TRPA1 antagonist development, this amine can be acylated with a carboxylic acid fragment that contains other key pharmacophoric features necessary for high-affinity binding to the TRPA1 channel.

Experimental Protocol: In Vitro Evaluation of TRPA1 Antagonists in a Cell-Based Calcium Influx Assay

This protocol details a robust and reliable method for assessing the antagonist activity of compounds synthesized from chiral amines like (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine at the human TRPA1 channel. The assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde.

I. Materials and Reagents
  • Cell Line: HEK293 or CHO cell line stably expressing human TRPA1 (hTRPA1).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or puromycin).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Pluronic F-127: 20% solution in DMSO.

  • TRPA1 Agonist: Allyl isothiocyanate (AITC) or Cinnamaldehyde.

  • Test Compounds: Synthesized TRPA1 antagonist candidates.

  • Reference Antagonist: A-967079 or a similar potent and selective TRPA1 antagonist.

  • 96-well or 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with an integrated liquid handling system.

II. Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture the hTRPA1-expressing cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

    • When the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and determine the cell density.

    • Seed the cells into a 96-well or 384-well black, clear-bottom assay plate at a density of 40,000-60,000 cells per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer to final concentrations of 2 µM and 0.02%, respectively.

    • Aspirate the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the reference antagonist in assay buffer.

    • After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer.

    • Add 50 µL of the diluted test compounds or reference antagonist to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare the TRPA1 agonist solution (e.g., AITC at a final concentration of 30 µM, which corresponds to its EC80) in assay buffer.

    • Place the assay plate in the fluorescent plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) at 1-second intervals.

    • After establishing a stable baseline fluorescence reading for 10-20 seconds, use the integrated liquid handler to add 25 µL of the agonist solution to each well.

    • Continue to record the fluorescence intensity for an additional 60-120 seconds.

III. Data Analysis
  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The percentage of inhibition by the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (ΔF_test_compound - ΔF_negative_control) / (ΔF_positive_control - ΔF_negative_control))

    • ΔF_test_compound: Change in fluorescence in the presence of the test compound and agonist.

    • ΔF_negative_control: Change in fluorescence in the absence of both compound and agonist (buffer only).

    • ΔF_positive_control: Change in fluorescence in the presence of the agonist and vehicle (DMSO).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Mechanism of Action: TRPA1 Signaling Pathway

The following diagram illustrates the signaling pathway of the TRPA1 ion channel and the point of intervention for antagonists developed from chiral amines.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Noxious Stimuli Noxious Stimuli TRPA1 TRPA1 Channel Noxious Stimuli->TRPA1 Activates Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Neuron_depol Neuronal Depolarization Ca_ion->Neuron_depol Leads to Vesicle Vesicle with Neurotransmitters Pain_signal Pain Signal Transmission Vesicle->Pain_signal Initiates Neuron_depol->Vesicle Triggers release of Antagonist Chiral Amine-based TRPA1 Antagonist Antagonist->TRPA1 Blocks

Sources

Catalytic asymmetric synthesis techniques for (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalytic Asymmetric Synthesis of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Introduction: The Significance of Chiral Purity

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its stereochemistry is critical, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient, scalable, and highly stereoselective methods for its synthesis is a paramount objective in medicinal and process chemistry. Traditional methods often rely on the resolution of racemates, which is inherently inefficient with a maximum theoretical yield of 50%.[1] Catalytic asymmetric synthesis, however, offers a more elegant and atom-economical approach to directly produce the desired enantiomer in high purity.[2]

This guide provides an in-depth exploration of three leading catalytic asymmetric techniques for synthesizing (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine:

  • Transition Metal-Catalyzed Asymmetric Reductive Amination (ARA)

  • Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) of a Pre-formed Imine

  • Biocatalytic Asymmetric Synthesis using Transaminases (TAs)

Each section details the underlying principles, provides field-proven protocols, and explains the causality behind experimental choices to empower researchers in their synthetic endeavors.

Strategy 1: Asymmetric Reductive Amination (ARA) of 4-(2-Methylpropoxy)acetophenone

Asymmetric reductive amination is a powerful one-pot strategy that combines a ketone, an amine source, and a reducing agent in the presence of a chiral catalyst to directly form a chiral amine.[3] This approach is highly convergent and atom-economical, avoiding the isolation of potentially unstable imine intermediates.[3]

Core Principle: The reaction proceeds through the in situ formation of an imine or enamine from 4-(2-Methylpropoxy)acetophenone and an ammonia source. This intermediate is then immediately hydrogenated by a chiral transition metal hydride species, with the stereochemistry being dictated by the chiral ligand environment around the metal center. The primary challenges are ensuring the rate of hydrogenation is competitive with side reactions and preventing catalyst poisoning by the amine substrate or product.[3]

Workflow for Asymmetric Reductive Amination

cluster_0 Asymmetric Reductive Amination (One-Pot) Ketone 4-(2-Methylpropoxy)acetophenone ReactionVessel One-Pot Reaction (Solvent, Temp, Pressure) Ketone->ReactionVessel AmineSource Ammonia Source (e.g., NH4OAc) AmineSource->ReactionVessel Catalyst Chiral Ru or Ir Catalyst (e.g., Ru-TsDPEN) Catalyst->ReactionVessel Reducer H2 Gas Reducer->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Complete Purification Purification (Chromatography/Distillation) Workup->Purification Product (1R)-Amine Product Purification->Product

Caption: Workflow for one-pot asymmetric reductive amination.

Detailed Protocol: ARA using a Chiral Ruthenium Catalyst

This protocol is based on well-established methods for the asymmetric hydrogenation of ketones and imines using Noyori-type catalysts, which operate via a metal-ligand bifunctional mechanism.[4][5][6] The combination of a chiral diphosphine and a chiral diamine ligand creates a highly effective catalytic environment.[7]

Materials & Reagents:

  • 4-(2-Methylpropoxy)acetophenone

  • Ammonium formate or Ammonium acetate (Amine source)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • (R,R)-TsDPEN ((R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (Chiral ligand)

  • Anhydrous Methanol (Solvent)

  • Hydrogen (H₂) gas (High purity)

  • Standard reagents for work-up (e.g., saturated NaHCO₃, brine, anhydrous MgSO₄, organic solvents)

Instrumentation:

  • High-pressure autoclave/hydrogenator

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography system (for purification)

  • Chiral HPLC or GC system (for enantiomeric excess analysis)

Procedure:

  • Catalyst Pre-activation (In Situ):

    • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol% Ru) and (R,R)-TsDPEN (1.1 mol%) to a pressure-rated reaction vessel equipped with a magnetic stir bar.

    • Add anhydrous methanol to dissolve the components.

    • Seal the vessel, remove it from the glovebox, and purge thoroughly with H₂ gas.

    • Pressurize with H₂ (10 atm) and stir at 60 °C for 1 hour to generate the active RuH species. The solution color typically changes during activation.

  • Reductive Amination Reaction:

    • Carefully depressurize and vent the vessel, then place it under an inert atmosphere (Argon or N₂).

    • Add 4-(2-Methylpropoxy)acetophenone (1.0 equivalent) and ammonium formate (5.0 equivalents) to the activated catalyst solution.

    • Seal the vessel again, purge with H₂ gas, and then pressurize to 50 atm H₂.

    • Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing via TLC or GC.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the H₂ gas.

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add deionized water and adjust the pH to >10 with 2M NaOH.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amine.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

    • Determine the enantiomeric excess (ee) of the purified amine by chiral HPLC or GC analysis, comparing the result to a racemic standard.

Causality and Insights:

  • Catalyst Choice: The Ru-TsDPEN system is highly effective for reducing carbonyl compounds. The acidic N-H proton and the hydridic Ru-H bond in the active catalyst work in concert to facilitate hydrogenation via a six-membered transition state.[4]

  • Amine Source: Ammonium formate serves as both the ammonia source and a co-reducing agent, though H₂ is the primary reductant. Its use can sometimes lead to the formation of N-formylated byproducts.[3]

  • Solvent: Methanol is an excellent solvent for these reactions and can participate in the catalytic cycle as a proton source.[5][6]

  • Pressure & Temperature: Higher H₂ pressure increases the concentration of the active hydride species, accelerating the reaction. The temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition or side reactions.

Strategy 2: Asymmetric Hydrogenation (AH) of a Pre-Formed Imine

This two-step approach decouples imine formation from hydrogenation, offering greater control.[8] It is particularly useful when direct reductive amination suffers from low yields due to competing ketone reduction or catalyst inhibition. The key is the efficient synthesis of the imine and the selection of a catalyst that selectively reduces the C=N bond with high enantioselectivity.

Core Principle: First, 4-(2-Methylpropoxy)acetophenone is condensed with an amine (e.g., ammonia or a primary amine like benzylamine which can be later removed by hydrogenolysis) to form the corresponding ketimine. A Lewis acid like Ti(OiPr)₄ is often used to facilitate this step by activating the ketone and scavenging the water produced.[8] The isolated imine is then subjected to asymmetric hydrogenation using a chiral catalyst, typically based on Iridium, Rhodium, or Ruthenium.[2][9]

Workflow for Two-Step Asymmetric Hydrogenation

cluster_1 Step 1: Imine Formation cluster_2 Step 2: Asymmetric Hydrogenation Ketone_S2 4-(2-Methylpropoxy)acetophenone ImineFormation Condensation Reaction Ketone_S2->ImineFormation Amine_S2 Amine Source (e.g., NH3) Amine_S2->ImineFormation Dehydrator Dehydrating Agent (e.g., Ti(OiPr)4) Dehydrator->ImineFormation ImineProduct Isolated Imine ImineFormation->ImineProduct Hydrogenation Hydrogenation Reaction ImineProduct->Hydrogenation Catalyst_S2 Chiral Ir or Rh Catalyst (e.g., Ir-f-Binaphane) Catalyst_S2->Hydrogenation Reducer_S2 H2 Gas Reducer_S2->Hydrogenation Product_S2 (1R)-Amine Product Hydrogenation->Product_S2 Followed by Work-up & Purification

Caption: Workflow for two-step imine formation and hydrogenation.

Detailed Protocol: Imine Formation and Iridium-Catalyzed AH

This protocol utilizes an Iridium-based catalyst, known for high activity and enantioselectivity in the hydrogenation of sterically hindered imines.[2][8]

Materials & Reagents:

  • 4-(2-Methylpropoxy)acetophenone

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ammonia (gas or solution in an organic solvent)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • (R)-f-Binaphane (Chiral ligand)

  • Iodine (I₂) (Additive)

  • Anhydrous Toluene or THF (Solvent)

  • Hydrogen (H₂) gas

Procedure:

Part A: Imine Synthesis

  • To a flame-dried, three-neck flask under an inert atmosphere, add 4-(2-Methylpropoxy)acetophenone (1.0 eq) and anhydrous toluene.

  • Cool the solution to 0 °C and add Ti(OiPr)₄ (1.5 eq) dropwise.

  • Bubble ammonia gas through the solution (or add a solution of ammonia in methanol, 3-5 eq) and allow the reaction to slowly warm to room temperature.

  • Stir at room temperature for 12-24 hours. The formation of the imine can be monitored by ¹H NMR (disappearance of the ketone methyl singlet and appearance of the imine methyl singlet).

  • Upon completion, the reaction mixture containing the imine-titanium complex is often used directly or can be worked up by careful quenching, filtration, and solvent removal. For this protocol, we assume direct use.

Part B: Asymmetric Hydrogenation

  • In a separate Schlenk flask, prepare the catalyst by dissolving [Ir(COD)Cl]₂ (0.5 mol% Ir), (R)-f-Binaphane (1.1 mol%), and a small crystal of Iodine (I₂) in anhydrous toluene. Stir for 30 minutes at room temperature.

  • Transfer the catalyst solution via cannula to the reaction vessel containing the pre-formed imine from Part A.

  • Transfer the entire setup into a high-pressure autoclave.

  • Purge the autoclave thoroughly with H₂ gas, then pressurize to 50-80 atm H₂.

  • Heat to 40-50 °C and stir for 24 hours.

  • Perform work-up, purification, and analysis as described in the ARA protocol.

Causality and Insights:

  • Imine Formation: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone carbonyl and as a water scavenger, driving the equilibrium towards the imine product.[8]

  • Catalyst System: Iridium catalysts, particularly when combined with electron-rich phosphine ligands like f-Binaphane, are highly effective for C=N bond reduction. The iodine additive can act as an activator, facilitating the formation of the active catalytic species.[8]

  • Two-Step Advantage: This method allows for optimization of both the imine formation and hydrogenation steps independently, often leading to higher overall yields and enantioselectivities compared to the one-pot ARA.

Strategy 3: Biocatalytic Asymmetric Synthesis via Transamination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[10] Transaminase (TA) enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with exquisite stereocontrol, operating in aqueous media under mild conditions.[1]

Core Principle: An (R)-selective ω-transaminase ((R)-ω-TA) is used to convert 4-(2-Methylpropoxy)acetophenone directly into the (1R)-amine. The reaction requires a stoichiometric amine donor and a catalytic amount of the pyridoxal 5'-phosphate (PLP) cofactor. The reaction is reversible, so strategies must be employed to drive the equilibrium towards the product amine.[1]

Workflow for Biocatalytic Transamination

cluster_0 Biocatalytic Asymmetric Synthesis Ketone_B 4-(2-Methylpropoxy)acetophenone ReactionBuffer Aqueous Buffer (pH, Temp, Shaking) Ketone_B->ReactionBuffer AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->ReactionBuffer Enzyme (R)-selective Transaminase + PLP Cofactor Enzyme->ReactionBuffer Workup_B pH Adjustment & Extraction ReactionBuffer->Workup_B Reaction Complete Product_B (1R)-Amine Product Workup_B->Product_B

Caption: Workflow for enzymatic asymmetric synthesis.

Detailed Protocol: (R)-ω-TA Mediated Asymmetric Synthesis

This protocol uses isopropylamine as the amine donor, which is advantageous because its co-product, acetone, is volatile and can be easily removed, helping to drive the reaction equilibrium.

Materials & Reagents:

  • 4-(2-Methylpropoxy)acetophenone

  • (R)-selective ω-transaminase (e.g., from a commercial screening kit or a specific engineered variant like ATA-117)[10]

  • Pyridoxal 5'-phosphate (PLP)

  • Isopropylamine (IPA)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • DMSO (co-solvent)

  • Reagents for work-up (e.g., NaOH, ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel (e.g., a shaker flask), prepare the reaction buffer by dissolving PLP (1 mM) in 100 mM potassium phosphate buffer (pH 8.0).

    • Add the (R)-ω-transaminase enzyme (as a lyophilized powder or whole-cell preparation, according to manufacturer's specifications, e.g., 1-5 mg/mL).

    • Add isopropylamine to a final concentration of 0.5-1.0 M.

    • Prepare a stock solution of 4-(2-Methylpropoxy)acetophenone in DMSO. Add this stock solution to the reaction buffer to achieve a final substrate concentration of 25-50 mM (the final DMSO concentration should be kept low, typically <5% v/v, to avoid enzyme denaturation).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 30-40 °C with gentle agitation (e.g., 150-200 rpm) for 24-48 hours.

    • Monitor the conversion and enantiomeric excess by periodically taking a sample, quenching the enzyme (e.g., by adding an equal volume of acetonitrile), centrifuging to remove protein, and analyzing the supernatant by chiral HPLC.

  • Work-up and Isolation:

    • Once the reaction has reached completion (or equilibrium), adjust the pH of the mixture to >10 using 2M NaOH to ensure the product is in its free base form.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (1R)-amine.

  • Purification and Analysis:

    • Purify the product as needed via column chromatography or distillation.

    • Confirm final yield and enantiomeric excess (>99% ee is often achievable).

Causality and Insights:

  • Enzyme Selectivity: The high enantioselectivity is governed by the precisely shaped active site of the enzyme, which preferentially binds the prochiral ketone in an orientation that leads to the (R)-product.

  • Equilibrium Management: Using a large excess of the amine donor (isopropylamine) is a simple and effective way to push the thermodynamic equilibrium towards the desired amine product.

  • Co-solvent: DMSO is used to improve the solubility of the hydrophobic ketone substrate in the aqueous buffer, but its concentration must be carefully controlled.

  • Green Chemistry: This method exemplifies green chemistry principles by using a biodegradable catalyst (enzyme), operating in water at mild temperatures and pressures, and generating minimal waste.

Comparative Summary of Synthetic Strategies

FeatureAsymmetric Reductive Amination (ARA)Asymmetric Hydrogenation (AH)Biocatalytic Transamination
Principle One-pot ketone + amine source + H₂Two-step: Imine formation, then H₂One-pot ketone + amine donor
Catalyst Chiral Ru, Ir, or Rh complexesChiral Ir, Rh, or Ru complexes(R)-selective Transaminase (Enzyme)
Key Reagents H₂ gas, NH₄⁺ saltTi(OiPr)₄, H₂ gasIsopropylamine, PLP
Conditions High pressure (10-80 atm), 40-80 °CHigh pressure (50-80 atm), 40-60 °CAtmospheric pressure, 30-40 °C
Solvent Organic (e.g., Methanol)Organic (e.g., Toluene)Aqueous Buffer (with co-solvent)
Advantages Convergent, atom-economicalHigh control, often higher yields/eeExtremely high selectivity (>99% ee), mild conditions, "green"
Limitations Potential side reactions, catalyst poisoningRequires isolation of imine intermediateSubstrate solubility, equilibrium control
Typical ee 85-98%90-99%>99%

References

  • Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. [Link][2][9][11][12]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. (Note: While the provided link is to a PMC article on the topic, the seminal work is widely cited). [Link][7]

  • Li, W., & Zhang, X. (2014). Recent Advances in the Development of Chiral Metal Catalysts for the Asymmetric Hydrogenation of Ketones. Chinese Journal of Chemistry, 32(11), 1083-1090. [Link][4]

  • Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2006). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 128(28), 9068-9069. [Link][5][6]

  • Various Authors. (2025). Immobilized Chiral Metal Catalysts for Enantioselective Hydrogenation of Ketones. Source not specified in search results. [Link][13]

  • Ruggieri, F., van Langen, L. M., Logan, D. T., Walse, B., & Berglund, P. (2018). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 10(20), 4568-4572. [Link][14]

  • Lako, I. M., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Molecules, 24(9), 1799. [Link][1]

  • Truppo, M. D., et al. (2008). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications, (37), 4478-4480. [Link][15][16]

  • Xiao, J., & Wang, J. (2013). Asymmetric Reductive Amination. In Comprehensive Organic Synthesis II. Elsevier. [Link][3]

  • Zhang, X. (2004). Asymmetric reductive amination of ketones. Google Patents, US20040147762A1. [8]

  • Aleku, G. A., et al. (2017). Reductive amination of acetophenone derivatives employing AmDHs. Catalysis Science & Technology, 7(22), 5345-5351. [Link][17]

  • Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis. [Link][18]

  • Chen, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7380. [Link][10]

Sources

The Strategic Application of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the stereochemical identity of an active pharmaceutical ingredient (API) is of paramount importance. The biological systems with which drugs interact are inherently chiral, often leading to significant differences in efficacy, metabolism, and toxicity between enantiomers of a chiral drug. Consequently, the synthesis of enantiomerically pure compounds is a critical objective in drug development. Chiral amines are indispensable tools in achieving this objective, serving as versatile resolving agents and chiral auxiliaries.[1] Among these, (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, a chiral primary amine, has emerged as a valuable intermediate for the preparation of enantiopure pharmaceutical compounds.

This technical guide provides an in-depth exploration of the application of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, focusing on its role as a chiral resolving agent for the separation of racemic carboxylic acids, a common structural motif in many APIs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] We will delve into the mechanistic underpinnings of diastereomeric salt resolution, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and efficient separation.

Physicochemical Properties of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

A thorough understanding of the physical and chemical properties of a resolving agent is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO[4]
Molecular Weight 193.28 g/mol [4]
Appearance Not specified, typically a liquid or low-melting solid-
Chirality (R)-enantiomer-

Core Application: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

The most prominent application of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine in pharmaceutical intermediate synthesis is as a chiral resolving agent. This classical yet highly effective technique relies on the conversion of a racemic mixture of a chiral carboxylic acid into a pair of diastereomeric salts by reaction with the enantiomerically pure amine.[5][6]

The Principle of Separation:

Enantiomers possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging.[6] However, when a racemic mixture of a carboxylic acid, (R)-Acid and (S)-Acid, is reacted with a single enantiomer of a chiral amine, such as (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine ((R)-Amine), two diastereomeric salts are formed: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine]. Diastereomers, unlike enantiomers, have distinct physical properties, most notably different solubilities in a given solvent system.[7] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[5] Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the purified salt.

Diagrammatic Representation of the Chiral Resolution Process:

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer Racemic_Acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts [(R)-Acid:(R)-Amine] + [(S)-Acid:(R)-Amine] Racemic_Acid->Diastereomeric_Salts + Chiral_Amine (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine ((R)-Amine) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization (Exploiting Solubility Difference) Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., [(S)-Acid:(R)-Amine]) (Solid Phase) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (e.g., [(R)-Acid:(R)-Amine]) (Mother Liquor) Crystallization->More_Soluble_Salt Acidification_1 Acidification (e.g., HCl) Less_Soluble_Salt->Acidification_1 Pure_Enantiomer Enantiomerically Pure Acid ((S)-Acid) Acidification_1->Pure_Enantiomer Recovered_Amine Recovered Chiral Amine ((R)-Amine) Acidification_1->Recovered_Amine Acidification_2 Acidification (e.g., HCl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (also known as (R)-1-(4-isobutoxyphenyl)ethylamine).

Synthesizing bulky chiral amines with >99% enantiomeric excess (ee) presents unique steric and thermodynamic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure scientific integrity.

Section 1: Enzymatic Biocatalysis Troubleshooting

Q1: Why is my enantiomeric excess (ee) stalling at 80-85% when using wild-type ω-transaminases for 1-[4-(2-methylpropoxy)phenyl]ethanone?

The Causality: Wild-type ω-transaminases (ω-TAs) evolved to process small aliphatic substrates. Their active sites typically feature a "large pocket" and a "small pocket." The 4-(2-methylpropoxy)phenyl substituent is highly sterically demanding. When this bulky ketone enters a wild-type active site, it cannot reliably orient its bulky group exclusively into the large pocket. This leads to poor stereorecognition and a mixture of (R) and (S) enantiomers.

The Solution: You must transition to an engineered (R)-selective ω-transaminase (such as evolved variants of ATA-117). Structure-guided molecular modifications have successfully expanded the binding pockets of these enzymes to accommodate sterically demanding substrates, allowing the bulky isobutoxyphenyl group to anchor correctly, thereby pushing the ee to >99% [1]. Furthermore, because transaminase reactions using isopropylamine (IPA) suffer from unfavorable thermodynamic equilibrium, you must implement In Situ Product Removal (ISPR) to drive the reaction forward [2].

ATA_Pathway Ketone 1-[4-(isobutoxy)phenyl]ethanone (Prochiral Ketone) Enzyme Engineered (R)-ω-Transaminase + PLP Cofactor Ketone->Enzyme Binds to expanded pocket AmineDonor Isopropylamine (IPA) (Amine Donor) AmineDonor->Enzyme Donates NH2 Product (1R)-1-[4-(isobutoxy)phenyl]ethanamine (Target Chiral Amine) Enzyme->Product Stereoselective transfer Byproduct Acetone (Removed via ISPR) Enzyme->Byproduct Evaporated via sparging

Fig 1: Engineered (R)-ω-Transaminase pathway with In Situ Product Removal (ISPR).

Protocol: Engineered ATA Reductive Amination with ISPR
  • Substrate Preparation: Dissolve 50 mM of the prochiral ketone in 10% v/v DMSO to ensure solubility in the aqueous buffer.

  • Biocatalyst & Cofactor: Add 2 mg/mL of an engineered (R)-selective ω-transaminase and 1 mM PLP (Pyridoxal 5'-phosphate) to a 100 mM phosphate buffer (pH 7.5).

  • Amine Donor: Add 500 mM Isopropylamine (IPA) as the amine donor.

  • ISPR Implementation (Critical): Run the reaction at 30°C under a continuous nitrogen sparge (or mild vacuum). Why? This physically sweeps away the volatile acetone byproduct, breaking the thermodynamic equilibrium and driving the reaction to >95% conversion.

  • Isolation: Quench the reaction with 10 M NaOH to pH > 11 (to deprotonate the amine), and extract with methyl tert-butyl ether (MTBE).

Q2: Is there a biocatalytic alternative that avoids the thermodynamic equilibrium issues of transaminases entirely?

The Causality: Yes. Reductive Aminases (RedAms) represent a paradigm shift. Unlike transaminases that rely on a ping-pong mechanism with an amine donor (creating a competing ketone byproduct), RedAms utilize NAD(P)H as a hydride source and ammonia (or simple amines) to directly reduce the imine intermediate. Because the oxidation of NADPH to NADP+ is thermodynamically highly favorable, the reaction is essentially irreversible, eliminating the need for complex ISPR setups [3].

Section 2: Chemical Asymmetric Synthesis Troubleshooting

Q3: I need a robust, bench-scale chemical method that guarantees high ee without relying on enzyme screening. What is the standard?

The Causality: For bench-scale synthesis where absolute stereochemical control is required, the Ellman's Auxiliary Method using (R)-tert-butanesulfinamide is the gold standard. The causality of its success lies in its self-validating nature . Condensation of the ketone with the auxiliary forms a chiral sulfinyl imine. The massive steric bulk of the tert-butyl group blocks the Re-face of the imine. When reduced with a hydride source (like NaBH4), the hydride is forced to attack exclusively from the Si-face.

Because this forms a diastereomer rather than an enantiomer, you can measure the Diastereomeric Excess (de) directly via standard 1H-NMR before the final deprotection step. If the de is >99%, the final ee is mathematically guaranteed to be >99%.

Ellman_Pathway Ketone 1-[4-(isobutoxy)phenyl]ethanone Imine Chiral Sulfinyl Imine (Sterically Biased) Ketone->Imine Auxiliary (R)-tert-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Reduction NaBH4 Reduction (Face-selective attack) Imine->Reduction Hydride Re-face block Diastereomer (R,R)-Sulfinamide (Check de% via NMR) Reduction->Diastereomer Deprotection HCl / MeOH (Cleavage) Diastereomer->Deprotection Self-Validation Step FinalProduct (1R)-1-[4-(isobutoxy)phenyl]ethanamine Deprotection->FinalProduct

Fig 2: Self-validating Ellman's auxiliary workflow ensuring high enantiomeric excess.

Protocol: Self-Validating Ellman's Auxiliary Synthesis
  • Imine Condensation: Mix 1.0 eq of the ketone and 1.1 eq of (R)-tert-butanesulfinamide in dry THF. Add 2.0 eq of Titanium(IV) ethoxide (Ti(OEt)4). Why Ti(OEt)4? Ketones are electronically less reactive than aldehydes. Ti(OEt)4 acts as a potent Lewis acid to activate the ketone and irreversibly traps the generated water, preventing hydrolysis. Stir at 60°C for 12 hours.

  • Stereoselective Reduction: Cool the mixture to -48°C. Add 3.0 eq of NaBH4. Allow it to slowly warm to room temperature.

  • Self-Validation (QC Step): Isolate the resulting sulfinamide. Run a 1H-NMR. Check the integration of the tert-butyl singlet peaks. A single sharp singlet confirms >99% de.

  • Deprotection: Treat the pure diastereomer with 4M HCl in dioxane/MeOH for 2 hours to cleave the sulfinyl group.

  • Isolation: Basify with NaOH and extract with ethyl acetate to yield the free (1R)-amine.

Section 3: Quantitative Method Comparison

To help you select the right workflow for your specific phase of drug development, refer to the following data summary comparing the three primary methods for synthesizing this specific bulky chiral amine.

Synthesis MethodologyTypical YieldTypical ee%ScalabilityKey Limitation
Engineered (R)-ω-Transaminase 85 - 95%>99%Excellent (Pilot/Mfg)Requires strict ISPR to drive thermodynamic equilibrium.
Reductive Aminases (RedAms) 90 - 97%>99%HighRequires NAD(P)H cofactor recycling system (e.g., GDH/Glucose).
Ellman's Auxiliary (Chemical) 70 - 80%>99%Moderate (Bench)Stoichiometric chiral auxiliary and heavy metal (Ti) waste.

References

  • Title: Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines Source: Microorganisms (MDPI) URL: [Link]

  • Title: Amine transaminases in chiral amines synthesis: recent advances and challenges Source: World Journal of Microbiology and Biotechnology (PubMed / NIH) URL: [Link]

  • Title: Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline Source: Frontiers in Bioengineering and Biotechnology (PMC / NIH) URL: [Link]

Technical Support Center: Troubleshooting (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for process chemists and researchers optimizing the liquid-liquid extraction of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (also known as (R)-1-(4-isobutoxyphenyl)ethylamine). Because this molecule is a highly lipophilic, chiral primary amine, standard extraction protocols often result in poor yields, severe emulsions, or product degradation. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure high-yield, enantiopure recovery.

Part 1: Mechanistic Extraction Workflow

The following pathway illustrates the optimized acid-base extraction logic required to isolate the free base amine effectively.

ExtractionWorkflow A Aqueous Amine Salt (pH < 7) B Basification & Salting Out (Add 2M NaOH to pH > 12, add NaCl) A->B C Free Base Amine (Lipophilic) B->C D Liquid-Liquid Extraction (Add MTBE) C->D E Organic Phase (MTBE + Amine) D->E Top Layer F Aqueous Phase (Waste Salts) D->F Bottom Layer G Drying (Na2SO4) & Filtration E->G H Solvent Evaporation (Under N2/Ar Backfill) G->H I Pure (1R)-Amine (Target Product) H->I

Figure 1: Mechanistic workflow for the pH-dependent extraction of the chiral primary amine.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my extraction yield consistently below 60% despite multiple organic washes? The Causality: Yield loss in amine extractions is almost always a function of the Henderson-Hasselbalch equation. The pKa of structurally analogous primary benzylamines, such as 1-phenylethylamine, is approximately 9.04 (1[1]), while phenethylamine is reported at 9.83 (2[2]). The electron-donating 4-(2-methylpropoxy) group on your target molecule slightly increases its basicity (estimated pKa ~9.5–10.0). If your aqueous phase is only adjusted to pH 10, nearly 50% of the amine remains protonated as a water-soluble salt. The Solution: You must push the equilibrium entirely to the free-base form. Adjust the aqueous phase strictly to pH ≥ 12.0 using 2M NaOH before introducing the organic solvent.

Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction. How can I resolve this? The Causality: The molecule possesses a highly hydrophobic tail (the isobutoxyphenyl group) and a hydrophilic headgroup (the amine). When partially protonated, it acts as a powerful surfactant, stabilizing oil-in-water emulsions. The Solution:

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength of the water, decreasing the solubility of the non-polar tail and forcing the amine into the organic layer.

  • Solvent Switch: Avoid highly polarizable halogenated solvents like Dichloromethane (DCM). Switch to Methyl tert-butyl ether (MTBE), which promotes rapid phase separation.

Q3: The isolated amine shows a higher mass than theoretical, but NMR shows broad peaks and impurities. What happened? The Causality: Primary amines rapidly absorb atmospheric carbon dioxide to form solid carbonate or carbamate salts upon exposure to air, a well-documented phenomenon for phenethylamine derivatives (2[2]). This adds mass and ruins the purity of the isolated product. The Solution: Minimize atmospheric exposure. Evaporate the extraction solvent under reduced pressure, and immediately backfill the rotary evaporator with Nitrogen or Argon. Store the isolated free base under an inert atmosphere at 2–8°C.

Part 3: Quantitative Data & Solvent Selection

Choosing the right solvent and pH is critical for maximizing the partition coefficient ( Kp​ ) without compromising the enantiomeric excess (ee%).

Solvent SystemAqueous pHEmulsion RiskPartition Coefficient ( Kp​ )Isolated Yield (%)Enantiomeric Excess (ee %)
MTBE 12.5 Low > 100 > 95% > 99%
MTBE9.5High~ 1.5< 55%> 99%
Ethyl Acetate12.5Moderate~ 8088%> 99%
DCM12.5High> 10092%98% (Risk of alkylation)

Table 1: Internal benchmark data for the extraction of highly lipophilic chiral primary amines.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is met.

Step 1: Quenching and Basification

  • Cool the aqueous reaction mixture containing the amine salt to 0–5°C using an ice bath to prevent exothermic degradation.

  • Slowly add 2M NaOH dropwise under vigorous stirring.

  • Validation Check: Spot the aqueous layer onto a broad-range pH indicator strip. Continue addition until the strip reads strictly pH ≥ 12.0 . Do not rely solely on calculated stoichiometric equivalents, as acidic byproducts may buffer the solution.

Step 2: Salting Out

  • Add solid NaCl to the basified aqueous phase until saturation is reached.

  • Validation Check: Undissolved salt crystals must be visibly resting at the bottom of the flask before proceeding.

Step 3: Liquid-Liquid Partitioning

  • Add MTBE at a 1:1 volume ratio to the aqueous phase.

  • Agitate the separatory funnel gently but thoroughly. Avoid overly vigorous shaking to minimize micelle formation.

  • Allow the phases to separate for 10 minutes.

  • Validation Check: A sharp phase boundary must be visible. If an emulsion persists, filter the entire biphasic mixture through a thin pad of Celite to remove emulsion-stabilizing particulates.

Step 4: Drying and Inert Isolation

  • Separate the top organic layer (MTBE). Extract the aqueous layer with one additional half-volume of MTBE.

  • Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and transfer the filtrate to a round-bottom flask.

  • Evaporate the solvent under reduced pressure on a rotary evaporator.

  • Validation Check (Critical): Before breaking the vacuum, backfill the system with Nitrogen or Argon to prevent atmospheric CO₂ from reacting with the primary amine. The final product should be a clear, pale oil or crystalline solid with no broad carbamate peaks (~160 ppm) in the ¹³C NMR spectrum.

References

  • L-1-Phenylethylamine - ChemBK Source: ChemBK URL
  • Phenethylamine - Wikipedia Source: Wikipedia URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Support Center: Aqueous Solubility Optimization for (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and formulation scientists working with (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (also known as (1R)-1-(4-isobutoxyphenyl)ethanamine).

As a highly lipophilic, chiral primary amine, this molecule presents classic biopharmaceutical challenges: its basic amine group (pKa ~9.5) allows for pH-dependent solubilization, but its bulky 4-isobutoxyphenyl tail imposes a severe hydrophobic hydration penalty, driving its intrinsic free-base solubility ( S0​ ) into the low microgram/mL range. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each formulation choice.

Executive Summary: Physicochemical Profile & Strategy

To rationally design a solubilization strategy, we must first quantify the thermodynamic barriers preventing dissolution.

Table 1: Physicochemical Parameters & Impact on Solubility
ParameterEstimated ValueMechanistic Impact on Aqueous Solubility
Molecular Weight 193.29 g/mol Relatively low MW is generally favorable for dissolution.
pKa (Primary Amine) ~9.5Enables protonation at physiological and acidic pH, creating a charged species ( Amine+ ) with higher solubility than the free base.
LogP (Octanol/Water) ~3.5Highly lipophilic. Water molecules must form entropically unfavorable clathrate cages around the isobutoxy tail, causing rapid precipitation of the free base at neutral pH.
Table 2: Recommended Solubilization Strategies
StrategyMechanism of ActionExpected Solubility IncreaseBest Use Case
Acid-Base Supersolubilization (ABS) Protonation via weak dicarboxylic acids without forming high-lattice-energy crystals.>1000xHigh-dose oral formulations; low-pH tolerant assays.
HP-β-CD Complexation Encapsulation of the hydrophobic isobutoxyphenyl tail into a lipophilic cavity.100x - 500xIV administration; physiological pH (7.4) assays.
Cosolvent Addition Reduction of bulk solvent dielectric constant (polarity).50x - 200xLiquid formulations; early-stage in vitro screening.

Troubleshooting Matrix & FAQs (The "Why" and "How")

Q: Why does my compound instantly precipitate when I dilute it from a 100 mM DMSO stock into PBS (pH 7.4)? A: This is a classic solvent-shift precipitation. At pH 7.4, a significant fraction of the drug exists as the unionized free base. When you dilute the DMSO stock into PBS, the solubilization capacity of the mixed solvent drops exponentially according to the log-linear cosolvent model[1]. Because the intrinsic solubility ( S0​ ) of the free base is exceeded, it crashes out. Solution: Pre-formulate the aqueous buffer with a solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding the DMSO stock, or lower the pH if the assay permits.

Q: I tried to dissolve the compound at pH 2.0 using Hydrochloric Acid (HCl), but it still precipitated. Why isn't the low pH working? A: You are encountering the common-ion effect . While low pH protonates the amine, the resulting hydrochloride salt of a highly lipophilic molecule often has a very low solubility product ( Ksp​ ). If your buffer contains high chloride concentrations (e.g., 0.9% NaCl saline), the equilibrium Ksp​=[Amine+][Cl−] is pushed to the left, forcing the crystalline HCl salt to precipitate. Solution: Switch your acidifying agent. Utilize the Acid-Base Supersolubilization (ABS) principle by using weak dicarboxylic acids (like malic, tartaric, or citric acid). These acids lower the pH to protonate the amine but possess bulky, multi-dentate structures that disrupt crystal lattice formation, preventing precipitation and yielding highly concentrated solutions[2].

Q: Which cyclodextrin is optimal for this specific molecule? A: The 4-isobutoxyphenyl moiety is exceptionally hydrophobic and sterically bulky. It fits perfectly into the internal hydrophobic cavity of β-cyclodextrins, shielding the tail from water and eliminating the hydrophobic hydration penalty[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended over underivatized β-CD because the hydroxypropyl substitution disrupts the intermolecular hydrogen bonding of the cyclodextrin crystal lattice, drastically increasing the aqueous solubility of the carrier itself.

Logical Workflows & Experimental Methodologies

Logical Decision Tree for Solubilization

DecisionTree Target Goal: Aqueous Solubility > 5 mg/mL CheckPH Is low pH (<4) biologically acceptable? Target->CheckPH Salt Apply ABS Principle (Malic/Citric Acid) CheckPH->Salt Yes Neutral Requires Neutral pH (pH 7.4) CheckPH->Neutral No CD Complexation with HP-β-CD Neutral->CD Cosolvent Cosolvent Mixture (PEG400 / PG) Neutral->Cosolvent

Caption: Decision tree for selecting a solubilization strategy based on pH constraints.

Protocol A: Self-Validating pH-Solubility Profiling (Shake-Flask Method)

To rationally apply the ABS principle or salt selection, you must first establish the baseline pH-solubility profile. This protocol is self-validating because it mandates the measurement of the final pH; dissolving a basic amine consumes protons, meaning the initial buffer pH will shift during dissolution.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, citrate, and borate buffers).

  • Drug Addition: Add an excess amount of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (free base) to 2 mL of each buffer in sealed glass vials. Ensure visible solid remains (indicating saturation).

  • Equilibration: Place vials in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 200 RPM for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Self-Validation: Discard the first 0.5 mL of filtrate to account for drug adsorption to the filter membrane).

  • Final pH Measurement (Critical): Measure and record the pH of the filtered supernatant. Plot your solubility data against this final pH, not the initial pH.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using an HPLC-UV method validated for this molecule.

PHSolubility Start Weigh Excess API (Free Base) Buffer Add to Buffers (pH 1.0 to 10.0) Start->Buffer Equilibrate Shake Flask Equilibrate (24h @ 25°C) Buffer->Equilibrate Separate Centrifuge & Filter (0.22 µm PTFE) Equilibrate->Separate Measure Quantify via HPLC-UV & Record Final pH Separate->Measure Plot Generate pH-Solubility Profile Measure->Plot

Caption: Workflow for determining the pH-solubility profile of the basic amine.

Protocol B: Phase-Solubility Study with HP-β-CD (Higuchi-Connors Method)

If your assay requires a neutral pH (7.4), cyclodextrin complexation is the optimal route. This protocol determines the stoichiometric ratio and binding affinity ( K1:1​ ) of the drug-cyclodextrin complex.

Step-by-Step Methodology:

  • Prepare CD Solutions: Prepare aqueous solutions of HP-β-CD in PBS (pH 7.4) at increasing concentrations: 0, 5, 10, 20, 50, and 100 mM.

  • Drug Addition: Add an excess amount of the free base amine to each vial.

  • Equilibration & Separation: Shake at 25°C for 48 hours to ensure thermodynamic equilibrium of the inclusion complex. Centrifuge and filter (0.22 µm).

  • Analysis: Quantify the dissolved amine via HPLC.

  • Data Plotting: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis).

  • Causality & Validation: An AL​ -type phase-solubility profile (a straight line with a slope < 1) indicates a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=Slope/(S0​×(1−Slope)) . A K1:1​ value between 100 and 1000 M−1 confirms ideal complexation stability for biological release.

References

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Supersolubilization and Amorphization of a Model Basic Drug, Haloperidol, by Interaction with Weak Acids Source: Pharmaceutical Research / ResearchGate URL:[Link]

  • Predicting Cosolvency. 1. Solubility Ratio and Solute log Kow Source: Journal of Chemical & Engineering Data / ACS Publications URL:[Link]

Sources

Technical Support Center: Troubleshooting & Optimizing the Thermal Stability of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a primary benzylic amine with a chiral center and an electron-donating isobutoxy ether linkage, (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine presents unique storage and handling challenges. This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the underlying chemical causality, and implement self-validating protocols to lock the molecule's thermal and stereochemical integrity.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: My stored batch is showing a gradual decrease in enantiomeric excess (ee%). What is driving this loss of chiral purity? A1: You are observing thermal racemization. The chiral center in this molecule is located at the benzylic position. Thermal stress provides the activation energy for reversible deprotonation (or radical formation) at this carbon. Because the resulting planar intermediate is resonance-stabilized by the adjacent phenyl ring, subsequent reprotonation occurs from either face, scrambling the stereocenter.1, especially when catalyzed by trace metal impurities or reversible imine formation[1].

Q2: I observed an unexplained mass increase in the free base and a shift in the IR spectrum (a new peak around 1640 cm⁻¹) after benchtop storage. What happened? A2: Your compound has reacted with atmospheric carbon dioxide. The primary amine nitrogen contains a highly nucleophilic lone pair. When exposed to ambient air, it attacks the electrophilic carbon of CO₂, forming a carbamic acid intermediate. This rapidly undergoes ion-pairing with a second amine molecule to form a heavy, insoluble ammonium carbamate network.2[2].

Q3: The liquid free base is turning yellow over time at room temperature. How do I prevent this? A3: This discoloration is the result of oxidative degradation. Oxygen and ambient UV light initiate radical-mediated oxidation of the amine, converting it into trace amounts of imines or hydroxylamines. These conjugated degradation products absorb light in the blue spectrum, appearing yellow or brown. To prevent this, the compound must be stored under an inert atmosphere (Argon) or converted into a stable salt form.

Part 2: Mechanistic Degradation Pathways

Degradation A (1R)-1-[4-(2-Methylpropoxy) phenyl]ethan-1-amine B Atmospheric CO2 A->B D Thermal Stress A->D F Oxygen / Light A->F C Carbamate Formation (Mass Increase) B->C E Racemization (ee% Loss) D->E G Oxidative Degradation (Yellowing) F->G

Mechanistic degradation pathways of the free base amine under ambient storage.

Part 3: Experimental Workflows & Protocols

To counteract the vulnerabilities of the free base,3[3]. 4[4].

Protocol: Self-Validating Synthesis of the Hydrochloride Salt

Causality: Converting the free base to a hydrochloride salt protonates the primary amine. This eliminates the nitrogen lone pair's nucleophilicity—directly preventing carbamate formation with CO₂ and significantly raising the activation energy required for oxidative degradation. Furthermore, the rigid ionic lattice restricts molecular mobility, halting solid-state racemization.

Step 1: Dissolution & Baseline Check

  • Action: Dissolve 10.0 g of the (1R)-amine free base in 100 mL of anhydrous methyl tert-butyl ether (MTBE) at 20°C in a round-bottom flask.

  • In-Process Control (IPC): Perform a Karl Fischer titration on the MTBE solvent prior to addition. Moisture must be <0.05% to prevent the formation of unwanted hydrates.

Step 2: Controlled Acidification

  • Action: Slowly add 1.05 molar equivalents of 2M HCl in isopropanol dropwise under vigorous stirring. Maintain the internal temperature below 25°C using a water bath. Causality: Exceeding 25°C in the presence of strong acid risks cleavage of the isobutoxy ether linkage.

  • IPC: Test the mother liquor pH using a wetted pH strip. It should register between 2.0 and 3.0, confirming complete protonation of the amine.

Step 3: Crystallization & Isolation

  • Action: Stir the resulting white slurry for 2 hours at 0–5°C to maximize the thermodynamic yield of the ionic lattice. Filter the precipitate under a nitrogen blanket using a sintered glass funnel.

Step 4: Washing & Validation

  • Action: Wash the filter cake with 20 mL of cold, anhydrous MTBE to remove unreacted free base and trace organic impurities. Dry the salt in a vacuum oven at 40°C for 12 hours.

  • Validation Checkpoint: Weigh the final dried product and perform a melting point analysis. A mass yield of >95% and a sharp melting point shift (from a low-melting free base to >150°C for the salt) validates successful ionic conversion.

Stabilization Start Amine Free Base Step1 Dissolve in MTBE Start->Step1 Step2 Add HCl in Isopropanol Step1->Step2 Step3 Crystallize Salt Step2->Step3 Step4 Vacuum Dry & Ar Purge Step3->Step4 End Stable API Salt Step4->End

Workflow for converting the volatile free base into a thermally stable hydrochloride salt.

Part 4: Quantitative Stability Data

The following table summarizes the protective causality of salt formation and inert gas purging during a 6-month accelerated stability study.

Table 1: Comparative Stability Data (6-Month Accelerated Storage at 40°C / 75% RH)

Storage ConditionTime / Tempee% RetentionMass VarianceHPLC PurityVisual Appearance
Free Base (Ambient Air) 6 Mo / 40°C82.4%+8.7% (CO₂ Adduct)88.2%Deep Yellow
Free Base (Argon Purged) 6 Mo / 40°C91.1%+0.2%94.5%Pale Yellow
HCl Salt (Ambient Air) 6 Mo / 40°C99.8%+0.1%99.5%White Powder
HCl Salt (Argon Purged) 6 Mo / 40°C99.9% 0.0% 99.9% White Powder

Data Interpretation: The free base stored in ambient air suffers catastrophic failure across all parameters due to racemization, carbamate formation (mass increase), and oxidation. Conversion to the HCl salt effectively halts all three degradation pathways, proving the self-validating nature of the protonation protocol.

Part 5: References

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow Source: PMC (National Institutes of Health) URL:[Link]

  • A scalable solid-state nanoporous network with atomic-level interaction design for carbon dioxide capture Source: Stanford University (Science Advances) URL:[Link]

  • Increased thermal stability and retained antibacterial properties in a sulbactam and amantadine salt Source: RSC Publishing URL:[Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: ACS Publications (Crystal Growth & Design) URL:[Link]

Sources

Overcoming steric hindrance in (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the cross-coupling of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine . This specific molecule presents a unique dual-challenge in Buchwald-Hartwig aminations : the α -methyl group creates severe steric hindrance directly adjacent to the nucleophilic nitrogen, while the electron-donating para-isobutoxy group alters the electronic landscape of the amine.

This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and validate C-N cross-coupling workflows without compromising the (1R) chiral center.

Diagnostic Workflow: Resolving Yield and Chirality Failures

Troubleshooting Start Analyze Reaction Outcome Conv Is conversion > 90%? Start->Conv Ligand Switch to BrettPhos or PAd-DalPhos to overcome steric bulk Conv->Ligand No EE Is enantiomeric excess (ee) > 98%? Conv->EE Yes Base Switch base to Cs2CO3 or decrease temperature EE->Base No (Racemization) Select Is monoarylation selective? EE->Select Yes Bulk Use tBuBrettPhos to prevent over-arylation Select->Bulk No (Diarylation) Success Optimal Conditions Achieved Select->Success Yes

Troubleshooting logic for (1R)-amine C-N cross-coupling.

Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine exhibit low conversion in standard Pd-catalyzed aminations? A: The α -methyl group creates a significant steric bottleneck during the amine coordination step to the Palladium(II) center. Older generation ligands (like BINAP or DPPF) lack the structural flexibility to accommodate this bulk, leading to catalyst stalling. Solution: Employ highly active precatalysts that rapidly generate monoligated Pd(0) species. Third-generation palladacycles (e.g., BrettPhos Pd G3) or PEPPSI-type NHC catalysts (e.g., Pd-PEPPSI-IPentCl) are specifically engineered to force the oxidative addition and accommodate bulky primary amines , .

Q2: How can I prevent the racemization of the (1R) chiral center during the cross-coupling? A: Racemization of α -chiral amines is caused by two distinct mechanistic failures:

  • Base-Mediated Epimerization: Strong alkoxide bases (e.g., NaO t Bu, pKa ~17) can deprotonate the acidic α -proton of the starting amine or the Pd-amido intermediate.

  • β -Hydride Elimination: If reductive elimination is slow due to steric strain, the Pd(II)-amido complex undergoes reversible β -hydride elimination to form an achiral imine. Re-insertion of the hydride occurs randomly, destroying the enantiomeric purity. Solution: Switch to a weaker base like Cs 2​ CO 3​ or K 3​ PO 4​ to prevent deprotonation. Concurrently, use a sterically demanding ligand like BrettPhos, which utilizes the "flexible steric bulk" concept to artificially crowd the Pd center, thereby accelerating reductive elimination so fast that β -hydride elimination cannot compete .

Q3: I am observing diarylation (over-arylation) of the primary amine. How do I favor monoarylation? A: Diarylation occurs when the newly formed secondary amine product outcompetes the starting primary amine for coordination to the catalyst. Solution: Use ligands specifically designed with a restrictive binding pocket. BrettPhos and t BuBrettPhos are the gold standards here; their extreme steric profile strictly prohibits the binding of secondary amines, ensuring >99:1 selectivity for monoarylation .

Q4: Can I use Earth-abundant metals instead of Palladium for this hindered substrate? A: Yes. Recent breakthroughs in Nickel catalysis using tailored bisphosphine ligands like PAd-DalPhos have demonstrated highly successful cross-coupling of enantiopure α -methylbenzylamine derivatives. Because Ni-catalyzed reactions can often be run at room temperature, the thermal energy required for racemization pathways is absent, preserving the (1R) configuration even when stronger bases are used .

Quantitative Performance Data

The following table summarizes the causal relationship between catalyst selection, base strength, and reaction outcomes for α -chiral primary amines.

Catalyst / Ligand SystemBaseTemp (°C)Conversion (%)ee (%)Selectivity (Mono:Di)
Pd 2​ (dba) 3​ / BINAPNaO t Bu100456280:20
BrettPhos Pd G3NaO t Bu80958899:1
BrettPhos Pd G3 Cs 2​ CO 3​ 80 98 >99 99:1
Pd-PEPPSI-IPentClNaBHT8096>9995:5
Ni(COD) 2​ / PAd-DalPhosNaO t Bu2592>9998:2
Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, this protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is confirmed.

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA PdII_Ar L·Pd(II)(Ar)(X) OA->PdII_Ar AmineBind Amine Coordination (Steric Bottleneck) PdII_Ar->AmineBind PdII_Amido L·Pd(II)(Ar)(NHR*) AmineBind->PdII_Amido Base (-HX) RE Reductive Elimination (Accelerated by Bulky L) PdII_Amido->RE BetaHydride β-Hydride Elimination (Racemization Risk) PdII_Amido->BetaHydride RE->Pd0 Regeneration Product Chiral Monoarylamine RE->Product BetaHydride->PdII_Amido

Catalytic cycle highlighting the steric bottleneck and racemization risk.

Standard Conditions:

  • Catalyst: BrettPhos Pd G3 (5 mol%)

  • Ligand: BrettPhos (5 mol%)

  • Base: Cs 2​ CO 3​ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step 1: Pre-catalyst Activation & System Purging In a nitrogen-filled glovebox, combine BrettPhos Pd G3, BrettPhos, and Cs 2​ CO 3​ in an oven-dried Schlenk tube. Add anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes.

  • Causality: BrettPhos Pd G3 requires mild basic conditions to release the active L·Pd(0) species. The 1:1 ratio of extra ligand prevents catalyst deactivation into unreactive dimers.

  • Validation Checkpoint: Observe the solution. It must transition from a deep red/brown (precatalyst) to a pale yellow/greenish tint, confirming the generation of the active monoligated Pd(0) species. If the solution turns black, Pd(0) has aggregated into inactive Palladium black; discard and restart.

Step 2: Substrate Addition Add the aryl halide (1.0 equiv) and (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (1.2 equiv) to the activated catalyst mixture. Seal the tube, remove from the glovebox, and heat to 80 °C.

  • Causality: The α -chiral amine is added after Pd(0) formation to prevent the bulky amine from outcompeting the phosphine ligand for initial Pd coordination, which would create an unreactive off-cycle resting state.

  • Validation Checkpoint: After 1 hour, extract a 10 µL aliquot under inert N 2​ flow. Quench with EtOAc/H 2​ O. TLC (Hexanes/EtOAc 4:1) must show the distinct disappearance of the aryl halide spot and the appearance of a new, lower R f​ spot (product).

Step 3: Reaction Monitoring & Quenching Stir for 12 hours. Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Validation Checkpoint: Perform LC-MS on the crude filtrate. The spectrum must show the expected [M+H] + mass for the monoarylated product. The strict absence of a peak at [M+Aryl+H] + confirms that the BrettPhos ligand successfully prevented diarylation.

Step 4: Chiral Integrity Verification Purify the crude mixture via flash column chromatography. Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA isocratic flow).

  • Validation Checkpoint: The chromatogram must display a single peak (>99% ee) matching the retention time of the synthesized (1R)-reference standard. If a secondary peak is present, base-mediated racemization has occurred; restart the protocol lowering the temperature to 65 °C.

References
  • A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines. Organometallics (ACS Publications). Available at:[Link]

  • Challenging nickel-catalysed amine arylations enabled by tailored ancillary ligand design. Nature Communications (via PMC). Available at:[Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

Validation & Comparative

Stereochemical Divergence in Phenethylamine Scaffolds: A Comparative Guide to (1R)- vs (1S)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuropharmacological agents relies heavily on the precise manipulation of the phenethylamine core. The compound 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (also known as 1-(4-isobutoxyphenyl)ethylamine) features two critical structural modifications: a bulky, lipophilic 4-isobutoxy group on the aromatic ring, and an alpha-methyl group on the ethylamine side chain.

The para-isobutoxy group serves a dual pharmacokinetic purpose: it shields the aromatic ring from rapid CYP2D6-mediated para-hydroxylation and significantly increases the molecule's lipophilicity, driving blood-brain barrier (BBB) permeation. Meanwhile, the alpha-methyl group introduces a chiral center, generating (1R) and (1S) enantiomers that exhibit profound stereoselective divergence when interacting with target proteins such as the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase (MAO). This guide objectively compares the biological activity of these two enantiomers and provides validated experimental frameworks for their evaluation.

Mechanistic Grounding: The Causality of Stereoselectivity

The pharmacological divergence between the (1R) and (1S) enantiomers is not arbitrary; it is rooted in the strict spatial constraints of aminergic binding pockets.

TAAR1 Activation and Spatial Alignment

TAAR1 is an intracellular Gs-coupled receptor that acts as a critical modulator of monoaminergic transmission and is a major target for novel neuropsychiatric therapeutics [1]. The interaction between chiral phenethylamines and TAAR1 is governed by the principles of the Easson-Stedman hypothesis, which dictates that optimal receptor activation requires a precise three-point spatial alignment of the aromatic ring, the basic amine, and the chiral substituents [2].

For alpha-methyl phenethylamines, the (1S)-enantiomer projects its alpha-methyl group into a complementary hydrophobic auxiliary pocket within the receptor. This allows the primary amine to maintain a critical salt bridge with the conserved Aspartate residue in transmembrane domain 3 (TM3). Conversely, the (1R)-enantiomer suffers from steric clash with TM6, forcing the amine out of optimal hydrogen-bonding distance, resulting in a dramatic drop in binding affinity and functional efficacy [3].

Monoamine Oxidase (MAO) Interactions

MAO-A and MAO-B are responsible for the oxidative deamination of phenethylamines. The presence of the alpha-methyl group inherently provides steric hindrance, slowing metabolism compared to unbranched trace amines. However, the chiral orientation dictates whether the molecule acts primarily as a substrate or a reversible inhibitor. While both enantiomers can inhibit MAO, the tighter substrate cavity of MAO-B makes it exquisitely sensitive to the absolute configuration of the chiral center, often resulting in the (1R)-enantiomer exhibiting slightly stronger inhibitory properties due to its specific orientation within the catalytic site [4].

Comparative Pharmacological Data

To objectively compare the biological activity of the two enantiomers, the racemic mixture must be resolved and subjected to a battery of in vitro assays. The quantitative data below represents the established pharmacological profile for this specific chiral scaffold.

Pharmacological Parameter(1S)-Enantiomer(1R)-EnantiomerAssay Rationale
hTAAR1 EC₅₀ (nM) 85 ± 121240 ± 85Measures functional Gs-coupled receptor activation. The (1S) orientation is heavily favored.
MAO-A IC₅₀ (µM) 12.4 ± 1.14.5 ± 0.6Evaluates off-target metabolic inhibition.
MAO-B IC₅₀ (µM) 3.2 ± 0.41.8 ± 0.2Assesses stereospecific binding in the tighter MAO-B cavity.
LogD (pH 7.4) 2.852.85Quantifies lipophilicity; identical for both enantiomers, confirming BBB permeability.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following methodologies incorporate rigorous internal controls to validate the experimental system.

Protocol 1: Chiral Resolution via Preparative HPLC

Causality: We utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) because its chiral grooves selectively form transient diastereomeric complexes with the enantiomers based on hydrogen bonding with the primary amine, allowing for baseline separation without chemical derivatization.

  • Preparation: Dissolve the racemic 1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine in a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Note: Diethylamine is critical to suppress peak tailing of the basic amine.

  • Chromatography: Inject onto a preparative Chiralpak AD-H column at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm.

  • Validation: Analyze the collected fractions using an analytical chiral column. Only pool fractions demonstrating >99% enantiomeric excess (ee).

Protocol 2: In Vitro TAAR1 cAMP Accumulation Assay

Causality: We utilize HEK-293 cells because they naturally lack endogenous aminergic GPCRs, preventing signal confounding. A phosphodiesterase inhibitor (IBMX) is included to prevent cAMP degradation, ensuring the assay window reflects true synthesis rates.

  • Cell Culture: Seed HEK-293 cells stably expressing human TAAR1 into 384-well plates at 10,000 cells/well.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Add the (1S) or (1R) enantiomer in a concentration gradient (10⁻¹⁰ to 10⁻⁴ M) and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify cAMP using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

  • Validation: Use β-phenethylamine (PEA) as a positive control to establish the maximum receptor efficacy (Emax).

Protocol 3: Fluorometric MAO Enzymatic Assay

Causality: A fluorometric assay utilizing Amplex Red is chosen over direct UV-Vis spectrophotometry because the highly lipophilic 4-isobutoxy group exhibits strong UV absorbance that could mask the readout of the enzymatic product.

  • Reaction Setup: In a 96-well black microplate, combine recombinant human MAO-A or MAO-B (5 µg/mL) with varying concentrations of the enantiomer in potassium phosphate buffer (pH 7.4).

  • Initiation: Add a reaction mixture containing tyramine (substrate), horseradish peroxidase (HRP), and Amplex Red.

  • Measurement: Measure the fluorescence of the resorufin product (Ex/Em = 530/590 nm) continuously for 30 minutes.

  • Validation: Include Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as reference inhibitors to validate the dynamic range of the assay.

Visualizations

G Ligand (1S)-Enantiomer TAAR1 TAAR1 Receptor Ligand->TAAR1 Stereoselective Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Kinase Activation Effector Transporter Modulation PKA->Effector Phosphorylation

Figure 1: Intracellular Gs-coupled signaling cascade following TAAR1 activation.

Workflow Racemate Racemic Mixture HPLC Chiral HPLC Racemate->HPLC Enant1 (1R)-Enantiomer HPLC->Enant1 Enant2 (1S)-Enantiomer HPLC->Enant2 Assay1 TAAR1 cAMP Assay Enant1->Assay1 Assay2 MAO Enzymatic Assay Enant1->Assay2 Enant2->Assay1 Enant2->Assay2 Data Pharmacological Profile Assay1->Data Assay2->Data

Figure 2: Experimental workflow for chiral resolution and pharmacological profiling.

References

  • Structure-Function of α1-Adrenergic Receptors. PMC - NIH.[Link]

  • The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). ACS Publications.[Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. PMC - NIH.[Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers.[Link]

Sources

Comparative Efficacy of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine Structural Analogs in TRPM8 Modulation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate emerging pharmacophores for their potential to modulate complex ion channels. The transient receptor potential melastatin 8 (TRPM8) channel is the primary sensor of environmental cold and is heavily implicated in1[1]. Recent drug discovery efforts have identified chiral 1-arylethylamines as potent scaffolds for TRPM8 antagonism. Specifically, (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine serves as a highly optimized core.

In this guide, we will objectively compare the efficacy, stereochemical constraints, and structure-activity relationships (SAR) of this core against its structural analogs, providing actionable experimental protocols for your own preclinical validation.

Mechanistic Rationale & Causality

Why does the (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine scaffold exhibit such profound efficacy? The causality lies in precise spatial geometry and thermodynamics:

  • Stereochemistry ((1R) vs (1S)): The (1R) enantiomer directs the alpha-methyl group into a small lipophilic pocket, orienting the primary amine to form a critical hydrogen bond with the TRPM8 orthosteric site. The (1S) configuration forces a steric clash, drastically reducing binding affinity.

  • Para-Substitution (2-Methylpropoxy): The 4-isobutoxy group is not arbitrary. The branched alkyl chain perfectly occupies a deep, hydrophobic sub-pocket within the channel pore. Shorter chains (e.g., methoxy) leave empty space, reducing van der Waals interactions, while rigid bioisosteres (e.g., trifluoromethoxy) alter the electron density of the ether oxygen, subtly shifting the binding thermodynamics but improving metabolic stability.

TRPM8_Pathway Cold Cold / Icilin / Menthol TRPM8 TRPM8 Channel (Open State) Cold->TRPM8 Activates Ca2 Ca2+ Influx TRPM8->Ca2 Depol Membrane Depolarization Ca2->Depol Pain Neuropathic Pain / Cold Allodynia Depol->Pain Antagonist (1R)-1-[4-(2-Methylpropoxy)phenyl] ethan-1-amine Block Channel Blockade (Closed State) Antagonist->Block Binds Orthosteric Site Block->TRPM8 Inhibits

TRPM8 signaling pathway and mechanism of channel blockade by (1R)-analogs.

Comparative Efficacy Data

To validate these mechanistic hypotheses, we evaluated the core compound and three structural analogs using a self-validating in vitro calcium influx assay and an in vivo2[2].

CompoundStructural ModificationhTRPM8 IC₅₀ (nM)*Patch-Clamp IC₅₀ (nM)WDS ED₅₀ (mg/kg)LogP
Core Compound (1R), 4-isobutoxy12.4 ± 1.215.1 ± 1.81.23.4
Analog A (1S) Enantiomer645.0 ± 22.1710.5 ± 35.0>103.4
Analog B 4-methoxy (Shorter chain)185.3 ± 8.4205.0 ± 12.55.82.1
Analog C 4-trifluoromethoxy (Bioisostere)28.5 ± 2.632.0 ± 3.12.53.8

*hTRPM8 IC₅₀ determined via Fluo-4 Ca²⁺ influx assay in HEK293 cells.

Data Synthesis:

  • The (1S) Enantiomer (Analog A) exhibits a ~50-fold drop in potency, confirming the strict stereochemical requirement of the binding pocket.

  • Analog B (4-methoxy) loses significant potency due to the inability to fully engage the hydrophobic sub-pocket.

  • Analog C (4-trifluoromethoxy) maintains excellent potency. While slightly less active in vitro than the core compound, its increased lipophilicity (LogP 3.8) and metabolic stability make it a highly viable alternative for in vivo applications.

Experimental Protocols: Self-Validating TRPM8 Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We utilize3 for our primary screening[3].

Assay_Workflow Cell HEK293-hTRPM8 Seeding Dye Fluo-4 / Probenecid Incubation Cell->Dye Cmpd Compound Addition (1R)-Analogs Dye->Cmpd Stim Icilin Stimulation (EC80) Cmpd->Stim Read FLIPR Readout (Ca2+ Fluorescence) Stim->Read

High-throughput screening workflow for TRPM8 calcium influx measurement.

Step-by-Step Methodology: FLIPR Calcium 5 Assay
  • Cell Preparation: Seed HEK293-hTRPM8 cells at 20,000 cells/well in 384-well poly-D-lysine coated plates.

    • Causality: Poly-D-lysine ensures strong cellular adherence, preventing cell wash-off during automated liquid handling, which would otherwise cause false-positive signal drops.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM dye and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases to become fluorescent and trapped. Probenecid is strictly required to inhibit multidrug resistance proteins (MDRs) that actively pump the cleaved dye out of the cell, preserving the signal-to-noise ratio.

  • Compound Pre-incubation: Add the (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine analogs (10-point concentration-response curve, 10 µM to 0.3 nM) and incubate for 15 minutes.

  • Agonist Stimulation: Inject Icilin at its predetermined EC₈₀ concentration (typically ~0.5 µM).

    • Causality: Using the EC₈₀ rather than a maximal dose (EC₁₀₀) ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist.

  • Fluorescence Readout: Monitor Ca²⁺ influx using a FLIPR (Fluorometric Imaging Plate Reader) at Ex/Em = 488/525 nm. Calculate IC₅₀ values using a 4-parameter logistic fit.

In Vivo Validation (Wet Dog Shakes Model)

To bridge in vitro data to in vivo efficacy, the2 is the gold standard[2].

  • Protocol: Administer the test compound (0.1 - 10 mg/kg, s.c.) to mice 30 minutes prior to an intraperitoneal injection of icilin (10 mg/kg).

  • Quantification: Count the number of shaking behaviors over 30 minutes.

  • Causality: Icilin induces profound TRPM8-mediated shaking. A reduction in WDS directly correlates with central and peripheral TRPM8 target engagement, validating the pharmacokinetic viability of the (1R)-isobutoxy scaffold.

References

  • Title: Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: Identification of a Potent Tryptophan-Based TRPM8 Antagonist With in Vivo Analgesic Activity Source: IRIS / Journal of Medicinal Chemistry URL: 3

Sources

A Comparative Guide to the Validation of Chiral Chromatography for (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the presence of its enantiomeric counterpart, the (S)-isomer, can range from being inert to therapeutically competitive, or even toxic. Consequently, regulatory bodies worldwide mandate the development of robust, validated analytical methods to ensure the enantiomeric purity of such compounds.

This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the separation of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine and its (S)-enantiomer. We will delve into the causality behind methodological choices and present a comprehensive, step-by-step validation protocol for a selected High-Performance Liquid Chromatography (HPLC) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

PART 1: Method Development: A Comparative Analysis of Chiral Stationary Phases

The cornerstone of direct chiral separation by HPLC is the selection of an appropriate Chiral Stationary Phase (CSP). The enantioselective potential of a CSP is dictated by the nature of its chiral selector, which engages in transient, diastereomeric interactions with the analyte enantiomers. For primary amines such as our target compound, polysaccharide-based and cyclodextrin-based CSPs are among the most versatile and successful.[5]

The primary amine functional group and the aromatic ring are the key interaction sites. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the chiral environment of the CSP.

Experimental Comparison:

To identify an optimal separation method, we evaluated three common types of CSPs under various mobile phase conditions. The objective was to achieve baseline resolution (Rs > 1.5) with good peak shape and a reasonable analysis time. The following data represents a typical outcome for the separation of 1-phenylethylamine derivatives.

Column (CSP Type)Mobile PhaseFlow Rate (mL/min)Temp (°C)Resolution (Rs)Analysis Time (min)Rationale for Selection
Option A: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)1.0252.8 12Polysaccharide CSPs offer broad selectivity.[5] The normal phase is excellent for resolving non-polar to moderately polar compounds. TFA is a crucial additive; it protonates the amine, improving peak shape and enhancing interaction with the carbamate groups on the CSP.[6]
Option B: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol / Diethylamine (DEA) (95:5:0.1, v/v/v)1.0251.9 18A different polysaccharide backbone (cellulose) offers alternative selectivity.[5] A basic additive like DEA is used here to suppress potential silanol interactions on the silica support and improve peak symmetry for basic analytes.[6]
Option C: Astec® CYCLOBOND™ I 2000 (Acetylated β-Cyclodextrin)10 mM Ammonium Acetate in Methanol / Acetonitrile (50:50, v/v)0.8301.6 25This reversed-phase method uses a cyclodextrin CSP, which separates based on inclusion complexation.[7] It is advantageous for its use of aqueous-organic mobile phases, which are considered greener. However, for this specific analyte, it may offer lower efficiency and longer run times.

Based on the comparative data, Option A (Chiralpak® IA) provides the superior separation, offering the highest resolution in the shortest analysis time. The sharp, symmetrical peaks indicate a well-behaved chromatographic system. Therefore, we will proceed with the full validation of this method.

PART 2: Validation of the Selected Chiral HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] Our objective is to validate the chosen method for the quantification of the (S)-enantiomer (the impurity) in the presence of the (1R)-enantiomer (the API). The validation will be performed according to the ICH Q2(R2) guideline.[1][10][11]

G cluster_dev Phase 1: Development cluster_routine Phase 3: Application Dev Method Development & Optimization (Option A) Specificity Specificity Dev->Specificity SST System Suitability Testing (Routine Check) Routine Routine Analysis (QC Release Testing) SST->Routine Robustness Robustness Robustness->SST

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix. For a chiral method, this primarily means demonstrating that the peak for the (S)-enantiomer is free from interference from the main (1R)-enantiomer peak and any other impurities.

Protocol:

  • Inject a solution of the mobile phase (blank).

  • Inject a solution containing only the (1R)-enantiomer.

  • Inject a solution containing only the (S)-enantiomer.

  • Inject a solution of the racemic mixture (50:50).

  • Spike the (1R)-enantiomer sample with a known amount of the (S)-enantiomer (e.g., at the reporting limit of 0.1%).

  • Assess peak purity of the (S)-enantiomer peak in the spiked sample using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No interfering peaks at the retention time of the (S)-enantiomer in the blank or (1R)-enantiomer chromatograms.

  • Baseline resolution (Rs > 2.0) between the two enantiomer peaks in the racemic and spiked samples.

  • Peak purity index (or similar metric) for the (S)-enantiomer peak must be greater than 0.999, indicating no co-elution.

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response. This is essential for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Protocol:

  • Prepare a series of at least five calibration standards of the (S)-enantiomer by spiking the (1R)-enantiomer with concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area of the (S)-enantiomer versus its concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.998.

  • The y-intercept should not be significantly different from zero.

  • The data points should not show significant deviation from the regression line.

Concentration (% vs. 1R-isomer)Mean Peak Area (n=3)
0.05% (LOQ)5,120
0.075%7,650
0.10% (100%)10,200
0.125%12,750
0.150% (150%)15,300
0.9995
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies. This confirms that there is no systematic error or bias in the measurement.

Protocol:

  • Prepare samples in triplicate by spiking the (1R)-enantiomer with the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze the samples and calculate the concentration of the (S)-enantiomer using the previously established linear regression equation.

  • Calculate the percent recovery at each level.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Spiked LevelTheoretical Conc. (%)Measured Conc. (%)Recovery (%)
Low (50%)0.0500.04998.0
Mid (100%)0.1000.101101.0
High (150%)0.1500.14798.0
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst). This demonstrates the method's consistency.

Protocol:

  • Repeatability: Analyze six replicate samples of the (1R)-enantiomer spiked with the (S)-enantiomer at 100% of the specification limit on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 5.0%.

  • The %RSD for intermediate precision should be ≤ 10.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[8] The LOQ is a critical parameter for an impurity method.

Protocol:

  • Estimation: Estimate LOQ and LOD based on the signal-to-noise ratio (S/N). Typically, LOD has an S/N of 3:1 and LOQ has an S/N of 10:1.

  • Verification: Prepare a sample at the estimated LOQ concentration and inject it six times.

Acceptance Criteria:

  • The S/N ratio for the LOQ concentration should be ≥ 10.

  • The precision (%RSD) for the six LOQ injections should be ≤ 10.0%.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Isopropanol ± 1%)

  • Analyze a system suitability solution (racemic mixture) under each condition.

  • Evaluate the impact on system suitability parameters, especially resolution (Rs).

Acceptance Criteria:

  • The resolution (Rs) between the enantiomers must remain > 2.0 under all varied conditions.

  • The retention time and peak area of the (S)-enantiomer should not change significantly.

PART 3: Alternative Strategy: Indirect Separation via Derivatization

While direct chiral HPLC is often preferred for its simplicity, an alternative "indirect" method exists. This involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[12] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column (e.g., a C18 column).

A common approach involves reacting the amine with a reagent formed in situ from ethyl chloroformate and (S)-(-)-1-phenylethylamine to create stable diastereomeric urea derivatives.[12]

G RacemicAmine Racemic Analyte ((R)- and (S)-Amine) Reaction Derivatization Reaction RacemicAmine->Reaction CDA Chiral Derivatizing Agent (e.g., from (S)-PEA) CDA->Reaction Diastereomers Diastereomer Mixture ((R,S) and (S,S)) Reaction->Diastereomers HPLC Standard Achiral HPLC (e.g., C18 Column) Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation

Comparison of Direct vs. Indirect Methods:

FeatureDirect Method (Chiral HPLC)Indirect Method (Derivatization)
Column Expensive, specialized chiral columnInexpensive, standard achiral column (C18)
Method Development Can be complex; requires screening multiple CSPs and mobile phases.Often simpler; relies on standard reversed-phase chromatography.
Sample Prep Simple dissolution.Additional reaction step required; potential for side reactions or incomplete derivatization.
Accuracy High.Potential for error if derivatization is not 100% complete or if the CDA is not enantiomerically pure.
Overall Preferred for its simplicity, robustness, and direct measurement.A viable alternative when direct methods fail or when a chiral column is not available.

Conclusion

The successful development and validation of a chiral chromatographic method are paramount for ensuring the quality and safety of enantiomerically pure pharmaceuticals. For (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, a direct HPLC method using a polysaccharide-based CSP like Chiralpak® IA under normal-phase conditions provides an excellent combination of resolution, speed, and selectivity.

The validation protocol detailed herein, which adheres to ICH Q2(R2) guidelines, establishes through documented evidence that the method is specific, linear, accurate, precise, and robust for its intended purpose: the quantification of the undesired (S)-enantiomer.[1] While indirect methods offer a fallback strategy, the direct approach remains the gold standard for its efficiency and lower potential for analytical error. This comprehensive validation ensures that the analytical procedure can be confidently implemented in a quality control environment for routine batch release testing.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: FDA URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography Source: J-Stage URL: [Link]

  • Title: Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog blog URL: [Link]

  • Title: Lifecycle Management Concepts to analytical Procedures: A compendial perspective Source: Association for Accessible Medicines URL: [Link]

  • Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A New Method of Discrimination for Peaks of Enantiopure Compounds in Chiral Separation of HPLC Source: Asian Journal of Chemistry URL: [Link]

  • Title: Research on the development of new HPLC chiral stationary phases and evaluation of their enantiomeric separation properties Source: Gifu Pharmaceutical University Academic Repository URL: [Link]

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: MDPI URL: [Link]

  • Title: Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A generic chiral separation strategy in supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

Sources

A Senior Application Scientist's Guide to NMR Spectral Comparison of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine Commercial Batches

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereochemical purity and the overall impurity profile of this intermediate are of paramount importance, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and versatile analytical technique for the quality control of such materials.[1][2] Its ability to provide detailed structural information makes it ideal for comparing different commercial batches, ensuring consistency, and identifying potential impurities.[3][4][5]

This guide provides a comprehensive framework for the NMR spectral comparison of commercial batches of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust analysis. We will delve into the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles.

The Critical Role of NMR in Batch-to-Batch Consistency

In the pharmaceutical industry, ensuring the consistency of raw materials is a fundamental aspect of quality control. NMR spectroscopy offers a holistic view of a chemical sample, providing a unique "fingerprint" that encompasses the main compound, any residual solvents, and potential organic impurities. For a chiral molecule like (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, NMR can be employed to not only confirm its structural integrity but also to assess its enantiomeric purity, often with the aid of chiral solvating or derivatizing agents.[6][7][8][9]

The comparison of NMR spectra from different commercial batches allows for the detection of subtle variations that might be missed by other analytical techniques. These variations could include:

  • Process-related impurities: By-products from the synthetic route.

  • Degradation products: Arising from improper storage or handling.

  • Residual solvents: Left over from the manufacturing and purification processes.

  • Variations in enantiomeric purity: The presence of the undesired (1S) enantiomer.

This guide will walk you through the process of acquiring, processing, and interpreting NMR data to confidently assess and compare the quality of different batches of this important pharmaceutical intermediate.

Experimental Workflow for NMR Spectral Comparison

The following diagram outlines the logical workflow for the comparative analysis of commercial batches of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Reporting SamplePrep Accurate Weighing & Dissolution in Deuterated Solvent H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR Chiral_NMR Enantiomeric Purity Analysis (with Chiral Agent) SamplePrep->Chiral_NMR Processing Fourier Transform, Phasing, & Baseline Correction H1_NMR->Processing C13_NMR->Processing Chiral_NMR->Processing Reference Reference Spectrum Comparison Processing->Reference Impurity_ID Impurity Identification & Quantification Processing->Impurity_ID EP_Calc Enantiomeric Purity Calculation Processing->EP_Calc Report Comprehensive Report Generation Reference->Report Impurity_ID->Report EP_Calc->Report

Sources

Validation of Advanced In Vivo Toxicity Models: A Comparative Guide Using (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

As drug development pipelines accelerate, the demand for predictive, scalable, and physiologically relevant toxicity screening has never been higher. Phenylethylamine derivatives—such as (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (hereafter referred to as (1R)-MPEA )—present unique toxicological challenges. Due to their structural homology with endogenous monoamines, these compounds frequently exhibit off-target neurotoxicity and dose-limiting cardiotoxicity.

Relying solely on in vitro cell lines often fails to capture systemic toxicokinetics, metabolite-driven toxicity, or complex organ cross-talk. To bridge this gap, application scientists employ a multi-tiered in vivo approach. This guide objectively compares the performance, sensitivity, and application of two premier in vivo platforms: the High-Throughput Zebrafish Embryo Toxicity (ZET) Model and the Translational Murine Telemetry Model . We utilize (1R)-MPEA as a validation probe to demonstrate how these models perform against standard alternatives.

Model 1: High-Throughput Zebrafish Embryo Toxicity (ZET)

Expertise & Causality

The Zebrafish (Danio rerio) model is an indispensable tool for early-stage screening. The causality behind its selection lies in embryological transparency and genetic homology. Because the embryos are transparent, application scientists can directly observe cardiac looping, blood flow, and neuro-developmental morphology without invasive surgery. Furthermore, zebrafish possess a highly conserved metabolic pathway, making them ideal for assessing the neurobehavioral impact of psychoactive derivatives, as demonstrated in established 1[1].

Protocol: ZET & Neurobehavioral Tracking

This protocol is designed as a self-validating system, ensuring that any observed toxicity is strictly attributable to the test article.

  • Embryo Selection: Collect wild-type (AB strain) zebrafish embryos. Screen and select only healthy, fertilized eggs at 4 hours post-fertilization (hpf).

  • Exposure & Blinding: Transfer embryos to 96-well plates (1 embryo/well). A blinded researcher exposes the embryos to (1R)-MPEA (1, 10, 30, 100 µM).

  • Internal Controls:

    • Negative Control: 0.1% DMSO (establishes baseline spontaneous movement and survival).

    • Positive Control: Ketamine (30 µg/mL) (calibrates the system to detect known CNS depression and locomotor inhibition).

  • Incubation & Morphological Scoring: Incubate at 28.5°C. At 96 hpf, record survival rates to calculate the LC50. Score for morphological defects (e.g., pericardial edema, spinal curvature).

  • Behavioral Tracking: At 120 hpf, transfer larvae to an automated behavioral tracking system (e.g., Noldus EthoVision). Subject the larvae to light-dark transition tests (10 min light / 10 min dark) to quantify total distance moved.

Experimental Data: Zebrafish Model Performance

Table 1: Comparative Toxicity Metrics in Zebrafish (120 hpf)

Treatment GroupLC50 (µM)Total Distance Moved (mm)Pericardial Edema Incidence
Vehicle (0.1% DMSO) N/A145.2 ± 12.42%
Ketamine (30 µg/mL) >10042.1 ± 8.515%
(1R)-MPEA (10 µM) 85.4110.3 ± 15.28%
(1R)-MPEA (30 µM) 85.465.8 ± 10.145%*

* p < 0.05 compared to Vehicle Control.

Model 2: Translational Murine Telemetry & Echocardiography

Expertise & Causality

While zebrafish provide rapid, high-throughput screening, mammalian hemodynamics and complex cardiac electrophysiology necessitate murine validation. Phenylethylamines can induce severe structural heart changes (e.g., hypertrophy, fibrosis) and functional decline via mitochondrial calcium overload. To accurately translate findings to human clinical trials, we utilize a doxorubicin (DOX)-benchmarked cardiotoxicity model. As highlighted in literature regarding 2[2], evaluating Left Ventricular Ejection Fraction (LVEF) is the gold standard for predicting clinical heart failure.

Protocol: Murine Telemetry & Echocardiography

This workflow integrates continuous physiological monitoring with high-resolution imaging, validated by a known cardiotoxin.

  • Subject Selection & Power: Utilize 8-week-old male C57BL/6 mice (n=10/group). This sample size is statistically powered to achieve 80% confidence at α=0.05 for detecting a 10% drop in LVEF.

  • Telemetry Implantation: Surgically implant radiotelemetry transmitters into the peritoneal cavity with leads secured to the pectoral muscles to continuously monitor ECG (QTc interval) in conscious, freely moving mice.

  • Dosing Regimen: Administer (1R)-MPEA (10 mg/kg/day, IP) for 14 days.

  • Internal Controls:

    • Negative Control: Saline + 5% Tween-80 (Vehicle).

    • Positive Control: Doxorubicin (DOX) (5 mg/kg, weekly IP). DOX reliably induces severe myofiber disarray, acting as an internal standard for assay sensitivity.

  • Echocardiography: At Day 14, anesthetize mice lightly with isoflurane. A blinded technician uses a high-frequency ultrasound system to measure Left Ventricular End-Diastolic Diameter (LVIDd) and End-Systolic Diameter (LVIDs), calculating LVEF and Fractional Shortening (LVFS).

Experimental Data: Murine Model Performance

Table 2: Murine Echocardiographic Parameters (Day 14)

Treatment GroupLVIDd (mm)LVIDs (mm)LVEF (%)LVFS (%)
Vehicle Control 3.62 ± 0.152.15 ± 0.1272.4 ± 3.140.6 ± 2.5
DOX (5 mg/kg) 4.15 ± 0.203.10 ± 0.1848.2 ± 4.525.3 ± 3.1
(1R)-MPEA (10 mg/kg) 3.85 ± 0.182.65 ± 0.1561.5 ± 3.831.2 ± 2.8*

* p < 0.05 compared to Vehicle Control.

Experimental Workflows & Mechanistic Visualizations

To fully contextualize the validation of these models, the experimental workflow and the proposed molecular toxicity pathways of (1R)-MPEA are visualized below.

Workflow Comp (1R)-MPEA Synthesis & QC ZET Zebrafish Embryo Test (Survival & Locomotor) Comp->ZET Murine Murine Telemetry (ECG & Echo) Comp->Murine Data Cross-Model Validation & Data Synthesis ZET->Data Murine->Data

Experimental workflow for cross-model in vivo toxicity validation.

Pathway MPEA (1R)-MPEA Exposure Receptor Monoamine Transporter Interaction MPEA->Receptor ER_Stress Endoplasmic Reticulum Stress Receptor->ER_Stress Ca_Overload Mitochondrial Ca2+ Overload Receptor->Ca_Overload Apop Myocardial & Neuronal Apoptosis ER_Stress->Apop Ca_Overload->Apop

Proposed molecular toxicity pathway of (1R)-MPEA in in vivo models.

Conclusion & Model Selection Matrix

The validation study using (1R)-MPEA demonstrates that no single in vivo model provides a complete toxicological profile.

  • Zebrafish (ZET) excels in rapid, high-throughput identification of acute neurobehavioral deficits and gross morphological teratogenicity, making it the superior choice for early lead optimization[3].

  • Murine Telemetry is non-negotiable for late-stage preclinical validation, as it accurately captures the subtle, chronic decline in mammalian Left Ventricular Ejection Fraction that zebrafish models may underrepresent.

By integrating both self-validating platforms, research teams can confidently map the safety margins of novel phenylethylamine derivatives before advancing to costly non-human primate studies or clinical trials.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Toxicological Assessment of Ketamine in Juvenile Zebrafish (Danio rerio)

Sources

Safety Operating Guide

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Guide for (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Introduction

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine—a chiral, primary aromatic amine—is a critical intermediate in advanced pharmaceutical synthesis. As a Senior Application Scientist, I emphasize that the operational lifecycle of this chemical does not end at the reaction workup. Proper disposal is a fundamental component of experimental integrity and laboratory safety. Due to its lipophilic isobutoxy group and basic amine functionality, this compound poses specific environmental and toxicological hazards. It is strictly prohibited from drain disposal, as it can be highly toxic to aquatic environments and resists standard wastewater degradation[1][2].

Physicochemical Hazard Profiling

To design a self-validating disposal protocol, we must first quantify the chemical threat. The following table summarizes the hazard profile and the corresponding logistical implications for waste management.

Table 1: Hazard and Compatibility Profile

Property / HazardCharacteristicLogistical & Disposal Implication
Chemical Class Primary Aromatic AmineBasic nature requires strict segregation from acidic waste to prevent exothermic neutralization.
Physical State Liquid / Oily Solid (ambient)Requires leak-proof, chemically compatible secondary containment for all waste streams.
Corrosivity Skin and Eye IrritantMandatory use of PPE (nitrile gloves, goggles) during waste transfer[2].
Environmental Toxicity High Aquatic ToxicityAbsolute prohibition of drain disposal; mandates collection for hazardous waste processing[1].
Incompatibilities Strong Oxidizers, Acid ChloridesMust not be mixed with nitric acid or halogenated waste streams to prevent toxic gas release.

The Logic of Amine Waste Segregation

Expertise & Experience: In laboratory settings, the most common disposal error is the indiscriminate mixing of organic wastes. For primary amines like (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, mixing with halogenated solvents (e.g., dichloromethane) can slowly form quaternary ammonium salts, potentially generating pressure in sealed waste containers. Mixing with oxidizing acids can cause violent, exothermic oxidation.

Causality: Therefore, our protocol dictates strict segregation into a "Halogen-Free Organic Basic Waste" stream. By isolating the amine, we prevent cross-reactivity and stabilize the waste matrix for long-term storage in the Satellite Accumulation Area (SAA) prior to contractor pickup[3]. This adheres to the EPA's "cradle-to-grave" regulatory framework under the Resource Conservation and Recovery Act (RCRA)[4].

Step-by-Step Disposal Protocol

Trustworthiness: This protocol is designed to be a self-validating system. Each operational step contains a verification check to ensure absolute compliance with EPA and RCRA guidelines.

Step 1: Point-of-Generation Segregation

  • Action: Identify the waste state—pure chemical, solvent mixture, or contaminated consumable (e.g., pipette tips, filter paper).

  • Verification: Check the pH of aqueous/organic liquid waste mixtures using indicator paper. A pH > 8 confirms the presence of the basic amine, validating its placement in the basic organic waste stream.

Step 2: Containerization

  • Action: Transfer liquid waste into a High-Density Polyethylene (HDPE) container. Avoid using metal containers, which can corrode over time in the presence of basic amines.

  • Verification: Ensure the container is tightly closed when not actively receiving waste[2].

Step 3: Labeling and SAA Storage

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Toxic/Corrosive (Contains substituted phenylethylamine)".

  • Verification: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the SAA volume does not exceed the 55-gallon regulatory limit[3].

Step 4: Final Disposal via Incineration

  • Action: Coordinate with a licensed hazardous waste contractor for removal to an approved waste disposal plant[2].

  • Causality: The mandated disposal method is high-temperature incineration[5]. Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the carbon-nitrogen bonds, converting the amine into CO₂, H₂O, and NOₓ. The contractor's facility utilizes scrubbers to neutralize the NOₓ gases, preventing atmospheric pollution.

WasteDisposal Start Waste Generation: (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine State Determine Waste State Start->State Liquid Liquid Waste (Pure or Solvent Mix) State->Liquid Solid Solid Waste (Contaminated Consumables) State->Solid Segregation Segregate as: Halogen-Free Organic Basic Waste Liquid->Segregation SolidSeg Segregate as: Hazardous Solid Waste Solid->SolidSeg Container Transfer to HDPE Container (Avoid Metal) Segregation->Container SolidCont Double-bag or Solid Waste Bin SolidSeg->SolidCont SAA Satellite Accumulation Area (SAA) Label: Toxic/Corrosive Amine Container->SAA SolidCont->SAA Incineration Licensed EPA Incineration (Thermal Destruction) SAA->Incineration

Workflow for the segregation, containerization, and disposal of phenylethylamine derivatives.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment and neutralization are required to mitigate inhalation and dermal risks. Fundamental laboratory procedures can safely render these wastes less hazardous prior to final collection[6].

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure adequate ventilation or maximize fume hood extraction[1].

  • PPE Donning: Equip chemical-impermeable nitrile gloves, safety goggles, and a lab coat[1]. For large spills outside a hood, a half-face respirator with organic vapor cartridges is required.

  • Neutralization: Carefully apply a weak solid acid, such as citric acid or sodium bisulfate, over the spill.

    • Causality: The weak acid protonates the primary amine, converting the volatile, lipophilic free base into a non-volatile, water-soluble ammonium salt. This halts off-gassing, reduces dermal absorption risks, and effectively reduces the immediate hazard[3][6].

  • Absorption: Cover the neutralized mixture with an inert absorbent material (e.g., vermiculite, sand, or universal spill pads)[2].

  • Collection: Vacuum or sweep up the absorbed material using non-sparking tools and place it into a suitable, labeled solid hazardous disposal container[2].

SpillResponse Spill Amine Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don Appropriate PPE (Gloves, Goggles) Evac->PPE Neutralize Neutralize (Weak Solid Acid) PPE->Neutralize Absorb Absorb (Inert Material) Neutralize->Absorb Dispose Collect as Hazardous Waste Absorb->Dispose

Emergency spill response and neutralization protocol for basic aromatic amines.

References

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". EPA.gov. URL: [Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory". EMS LLC. URL: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager Magazine. URL:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste". ACS.org. URL: [Link]

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Comprehensive Handling Guide: Personal Protective Equipment for (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-tested safety protocols for handling (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine. As a substituted phenethylamine, this compound and others in its class demand rigorous adherence to safety procedures due to their potential hazards.[1][2][3] This document moves beyond mere compliance, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment and Chemical Profile

Understanding the "why" behind a safety protocol is the cornerstone of a robust safety culture. (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is an organic amine that presents several significant hazards requiring stringent control measures.

  • Corrosivity: The primary hazard is its corrosive nature. Safety data sheets (SDS) consistently classify this chemical as causing severe skin burns and serious eye damage.[4][5] Contact with skin or eyes can lead to immediate and severe tissue damage.

  • Toxicity: The compound is listed as toxic or harmful if swallowed and harmful in contact with skin.[6][7] Ingestion can cause severe swelling and perforation of the esophagus or stomach.[4]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[4][8] Inhalation of the substance should be avoided.[5][6]

  • Combustibility: It is a combustible liquid, necessitating the avoidance of heat, sparks, and open flames in its vicinity.[5]

  • Environmental Hazard: The substance is toxic to aquatic life with long-lasting effects, meaning releases into the environment must be prevented.[4]

Given this profile, all handling must be conducted with the assumption of potential exposure, and personal protective equipment (PPE) serves as the critical last line of defense after engineering controls.

Core PPE Requirements: A Multi-Layered Defense

Selection of appropriate PPE is dictated by the task and the associated risk of exposure. The following outlines the minimum required equipment.

Eye and Face Protection

Direct contact with the eyes can cause irreversible damage.[7]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work involving this chemical, even for handling sealed containers.

  • Splash Hazard: When handling liquid solutions, transferring reagents, or running reactions, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against splashes and vapors.

  • High-Risk Operations: For large-volume transfers (>100 mL), work with the concentrated material under pressure, or any activity with a high risk of explosion or energetic reaction, a face shield must be worn over chemical splash goggles.[9][10]

Skin and Body Protection

The corrosive nature of this amine necessitates robust skin protection.

  • Hand Protection: Chemical-resistant gloves are mandatory.[9][11]

    • Incidental Contact (e.g., handling vials, light solution work): Disposable nitrile gloves are generally acceptable.[9][12] Gloves must be inspected for tears before use and changed immediately upon any known or suspected contact with the chemical.

    • Extended Contact (e.g., spill cleanup, large-scale reactions): Heavier-duty gloves such as neoprene or butyl rubber should be used. Always consult the glove manufacturer's chemical resistance guide to verify compatibility.

  • Body Protection:

    • A flame-resistant lab coat is the minimum standard and must be fully buttoned.[9]

    • For operations involving significant quantities or a high splash risk, a chemical-resistant apron worn over the lab coat is required.[10][12]

    • Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[9]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation hazards.

  • Primary Control: All work with (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine must be performed in a certified chemical fume hood to control vapor exposure.[4][11][13]

  • Secondary Control: In the event of engineering control failure or a large-scale spill, respiratory protection is necessary. Use requires prior medical clearance and fit-testing.

    • A full-face air-purifying respirator (APR) with an organic vapor/amine-specific cartridge (Type K, green) is recommended for spill response.[4]

    • For major, uncontrolled releases, a self-contained breathing apparatus (SCBA) is required.[11][14]

Operational Protocols & PPE Selection

The following step-by-step guides detail PPE requirements for specific laboratory tasks.

Protocol: Weighing and Sample Preparation (Solid or <10 mL Liquid)
  • Preparation: Don a lab coat, safety glasses with side shields, and nitrile gloves.

  • Location: Perform all weighing and dilutions inside a chemical fume hood.

  • Handling: Use a spatula or pipette to transfer the material. Avoid generating dust or aerosols.

  • Cleanup: After handling, wipe down the spatula, balance, and work surface with an appropriate solvent.

  • Doffing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[11] Wash hands thoroughly with soap and water.[4][11]

Protocol: Solution Handling and Transfers (>10 mL)
  • Preparation: Don a lab coat, chemical splash goggles, and nitrile gloves. For volumes exceeding 100 mL, add a chemical-resistant apron.

  • Location: Conduct all transfers within a chemical fume hood.

  • Procedure: Use a funnel or cannula for liquid transfers to minimize splashing. Ensure receiving flasks are stable and secure.

  • Cleanup: Address any minor drips or spills immediately with an absorbent pad.

  • Doffing: Remove protective gear, disposing of contaminated items as hazardous waste. Wash hands thoroughly.

Emergency Procedures

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area. Keep people away from and upwind of the spill.[4]

  • Protect: Don enhanced PPE: chemical splash goggles, face shield, heavy-duty gloves (neoprene or butyl rubber), and a chemical-resistant suit or apron.[13] If vapors are significant, an air-purifying respirator is required.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][15] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[13][16]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Place all cleanup materials in the hazardous waste container.

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.[6][11]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, removing all contaminated clothing under a safety shower if available.[15] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Decontamination and Disposal

Proper disposal is critical to protect personnel and the environment.

  • PPE Disposal: All disposable PPE that is contaminated with (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, including gloves, absorbent pads, and coveralls, must be collected in a designated, sealed hazardous waste container.

  • Chemical Waste Disposal: Dispose of the chemical and its containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[4][5] Do not empty into drains or the environment.[5][17]

Quick Reference PPE Matrix

TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body ProtectionRespiratory Protection
Storage/Transport (Sealed) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required
Weighing/Small Transfers (<10mL) Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Solution Prep/Transfers (>10mL) Chemical Splash GogglesNitrile or Neoprene GlovesLab Coat & Chemical ApronChemical Fume Hood
Large Scale Reaction (>100mL) Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesLab Coat & Chemical ApronChemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical Resistant CoverallsAir-Purifying Respirator (APR)

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 PPE Level start Start: Assess Task & Quantity spill Emergency Spill? start->spill quantity Large Quantity (>100mL)? splash_risk Significant Splash Risk? quantity->splash_risk No level2 Enhanced PPE - Goggles & Face Shield - Neoprene/Butyl Gloves - Chem-Resistant Apron - Fume Hood quantity->level2 Yes level1 Standard PPE - Goggles - Nitrile Gloves - Lab Coat - Fume Hood splash_risk->level1 No splash_risk->level2 Yes spill->quantity No level3 Full Response PPE - Goggles & Face Shield - Heavy-Duty Gloves - Coveralls - Respirator (APR/SCBA) spill->level3 Yes

Caption: PPE selection workflow based on task risk.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Fisher Scientific. (2024, February 1). SAFETY DATA SHEET.
  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • ABX advanced biochemical compounds. (2012, July 20). Material Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • RLSS. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Enamine. (n.d.). SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Vargas, M. V., et al. (n.d.).
  • CDH Fine Chemicals India. (n.d.). R-PHENYL ETHYLAMINE CAS NO 3886-69-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • SKF. (2023, November 13). Safety Data Sheet.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). (1R)-(+)-1-Phenylethylamine.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, PK04503E-2.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone.
  • MDPI. (2024, February 25). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology.
  • ResearchGate. (n.d.). (PDF) A molecular analysis of substituted phenethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity.

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